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Anti-PIKFyve

Cat. No.: B1191884
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Description

Identification and Characterization of PIKfyve as a Lipid Kinase

Phosphoinositide Kinase FYVE-type Zinc Finger Containing, commonly known as PIKfyve, is a vital enzyme belonging to the phosphoinositide kinase family. wikipedia.org It is specifically classified as a mammalian class III phosphatidylinositol phosphate (B84403) kinase (PtdInsP kinase) and is the sole enzyme responsible for catalyzing the phosphorylation of phosphatidylinositol 3-phosphate (PtdIns3P) on the 5' hydroxyl position of the inositol (B14025) ring. uniprot.orgscite.ai This enzymatic action primarily produces phosphatidylinositol 3,5-bisphosphate (PtdIns(3,5)P2). wikipedia.orgresearchgate.net The "FYVE-type zinc finger" in its name refers to a specific protein domain that is crucial for its function, enabling it to bind to phosphoinositide lipids embedded within cellular membranes. wikipedia.org The inhibition of PIKfyve's kinase activity by specific chemical compounds, such as the small molecule inhibitor YM201636, is a key strategy for studying its function and has therapeutic potential. scite.ai

Pharmacological inhibitors targeting PIKfyve have been developed and characterized based on their potency. Below is a table of representative "Anti-PIKFyve" compounds and their inhibitory concentrations.

Table 1: Potency of Various PIKfyve Inhibitors

Inhibitor IC₅₀ / Kᵢ / DC₅₀ Notes
Apilimod (B1663032) (STA-5326) IC₅₀: 14 nM A potent and highly selective PIKfyve inhibitor. biologists.com
YM201636 IC₅₀: 33 nM A potent and selective PIKfyve inhibitor. scite.ainih.govacs.org
APY0201 IC₅₀: 5.2 nM A potent PIKfyve inhibitor.
PIKfyve-IN-4 IC₅₀: 0.60 nM An orally active and selective PIKfyve inhibitor.
WX8 Kᵢ: 0.9 nM An ATP-competitive PIKFYVE inhibitor.
PIKfyve-IN-3 Kᵢ: 0.47 nM Shows remarkable interaction with PIKfyve kinase.
PIK5-12d DC₅₀: 1.48 nM A PROTAC PIKfyve degrader. nih.gov

IC₅₀ (Half-maximal inhibitory concentration), Kᵢ (Inhibitor constant), DC₅₀ (Half-maximal degradation concentration). Data sourced from multiple research findings. wikipedia.orgnih.gov

Biosynthesis of Phosphatidylinositol-3,5-bisphosphate (PI(3,5)P₂) and Phosphatidylinositol-5-phosphate (B1243415) (PI(5)P)

The primary and most well-characterized enzymatic function of PIKfyve is the synthesis of PtdIns(3,5)P₂ from its substrate, PtdIns3P. wikipedia.orgresearchgate.net However, research has revealed that PIKfyve's activity is also responsible for the production of another low-abundance signaling lipid, phosphatidylinositol-5-phosphate (PI(5)P). wikipedia.orgpnas.org Studies using the PIKfyve inhibitor YM201636 have shown that at low concentrations, the inhibitor preferentially blocks PI(5)P production, while at higher doses, it inhibits the synthesis of both lipids similarly. acs.org Further investigation has demonstrated that PI(5)P is generated directly from PI(3,5)P₂ through a likely 3'-phosphatase activity, establishing that PIKfyve is required for the generation of virtually all cellular pools of both PI(3,5)P₂ and PI(5)P. pnas.org The inhibition of PIKfyve, therefore, leads to a reduction in the cellular levels of both these critical signaling molecules. biologists.com

Table 2: Enzymatic Reaction of PIKfyve

Substrate Enzyme Primary Product Secondary Product
Phosphatidylinositol 3-phosphate (PtdIns3P) PIKfyve Phosphatidylinositol 3,5-bisphosphate (PtdIns(3,5)P₂) Phosphatidylinositol 5-phosphate (PI(5)P)

PIKfyve-mediated activity is responsible for the synthesis of both PtdIns(3,5)P₂ and PI(5)P. wikipedia.orgresearchgate.netpnas.org

Subcellular Localization and Formation of the PIKfyve-Containing Complex

PIKfyve's function is intrinsically linked to its location within the cell. It is primarily found associated with the membranes of the endosomal system, including early endosomes, late endosomes, and lysosomes. wikipedia.orguniprot.orgresearchgate.net This specific localization is mediated by its FYVE finger domain, which directly binds to PtdIns(3)P, a lipid enriched on the cytosolic side of endosomal membranes. wikipedia.org

PIKfyve does not act in isolation but forms a stable, ternary protein complex that is essential for the tight regulation of its lipid products. nih.govnih.gov This complex consists of:

PIKfyve: The catalytic kinase.

VAC14 (also known as ArPIKfyve): A scaffolding protein that organizes the complex. wikipedia.orgbiologists.com

FIG4 (also known as Sac3): A phosphatase that catalyzes the reverse reaction, converting PtdIns(3,5)P₂ back to PtdIns3P. wikipedia.orgbiologists.comnih.gov

This assembly of enzymes with opposing activities within a single complex allows for precise and rapid control over the local concentration of PtdIns(3,5)P₂. wikipedia.orgnih.gov The entire PIKfyve-VAC14-FIG4 complex is localized to endosomal membranes, where it controls the synthesis and turnover of its lipid products. researchgate.netbiologists.com

Fundamental Significance of PIKfyve Activity in Eukaryotic Cells

Through the production of PtdIns(3,5)P₂ and PI(5)P, PIKfyve plays a master regulatory role in a multitude of fundamental cellular processes. nih.gov Its activity is crucial for maintaining the dynamic nature and proper functioning of the endomembrane system. wikipedia.org Disrupting PIKfyve function, either through genetic mutation or pharmacological inhibition, has profound consequences on the cell, most notably causing the enlargement of endosomes and the formation of large cytoplasmic vacuoles. wikipedia.orgnih.gov This vacuolation phenotype is a hallmark of PIKfyve inhibition and reflects severe disruption of lysosomal and endosomal homeostasis. wikipedia.orgnih.govnih.gov

The significance of PIKfyve is underscored by its involvement in numerous critical pathways. Global knockout of the PIKfyve gene in mice is embryonically lethal, demonstrating its absolute necessity for development. nih.gov Conditional deletion in specific tissues has revealed its essential functions in a wide range of cell types and organs. nih.gov

Table 3: Key Cellular Functions Regulated by PIKfyve

Cellular Process Description Consequence of Inhibition
Endosome/Lysosome Homeostasis Regulates the fission, fusion, and maturation of endosomes and lysosomes. uniprot.orgrcsb.org Causes endosome enlargement, cytoplasmic vacuolation, and impaired lysosomal function. wikipedia.orgrcsb.org
Intracellular Trafficking Controls the transport of proteins and other cargo through the endocytic pathway. wikipedia.orgnih.gov Disrupts endomembrane transport and sorting of cargo. scite.ai
Autophagy Participates in the autophagic process, where cells degrade and recycle components. nih.gov Impairs autophagic flux by preventing fusion between autophagosomes and lysosomes. rcsb.org
Membrane Dynamics Governs the remodeling of membranes within the endolysosomal system. nih.gov Leads to altered membrane dynamics and defective organelle fission. rcsb.org
Signal Transduction Its lipid products act as signaling molecules to recruit effector proteins. nih.gov Modulates cellular signaling pathways emanating from endosomes.

The pleiotropic effects of PIKfyve underscore its central role in maintaining cellular health. wikipedia.orgscite.aircsb.orgnih.gov

Compound Reference Table

Properties

Origin of Product

United States

Molecular Mechanisms of Action of Anti Pikfyve Compounds

Direct Inhibition of PIKfyve Kinase Activity

The most well-characterized mechanism of action for many anti-PIKfyve compounds is the direct inhibition of the lipid kinase activity of PIKfyve. PIKfyve catalyzes the phosphorylation of phosphatidylinositol-3-phosphate (PI3P) at the D-5 position of the inositol (B14025) ring, yielding PI(3,5)P2 nih.govnih.gov. Some compounds directly bind to the kinase domain of PIKfyve, preventing it from accessing its substrate or catalyzing the phosphorylation reaction.

A prominent example of a direct PIKfyve kinase inhibitor is Apilimod (B1663032). Studies have shown that Apilimod binds specifically to PIKfyve and blocks its phosphotransferase activity, inhibiting the conversion of PI(3)P to PI(3,5)P2 nih.gov. Apilimod has demonstrated potent inhibitory activity against PIKfyve in in vitro kinase assays, with reported IC50 values in the nanomolar range nih.govwikipedia.org. For instance, Apilimod inhibited PIKfyve kinase activity with an IC50 of 14 nM in one study nih.gov. This inhibition leads to a significant reduction in the cellular levels of both PI(3,5)P2 and PI5P wikipedia.org.

Another compound, YM201636, is also known as a selective PIKfyve inhibitor. It potently inhibits mammalian PIKfyve with an IC50 of 33 nM selleckchem.comsigmaaldrich.com. This inhibition by YM201636 blocks PtdIns(3,5)P2 production and disrupts endomembrane transport selleckchem.comresearchgate.net.

The direct inhibition of PIKfyve kinase activity by compounds like Apilimod and YM201636 results in the accumulation of enlarged endosomes and lysosomes, a characteristic cellular phenotype associated with impaired PIKfyve function patsnap.comresearchgate.net. This disruption of endolysosomal trafficking and homeostasis is a key consequence of direct kinase inhibition.

Detailed research findings on the inhibitory potency of some direct PIKfyve inhibitors are summarized in the table below:

CompoundTarget KinaseIC50 (in vitro)Reference
ApilimodPIKfyve14 nM nih.gov
ApilimodPIKfyve0.4 nM (ID50) wikipedia.org
YM201636PIKfyve33 nM selleckchem.comsigmaaldrich.com

Note: IC50 (Half Maximal Inhibitory Concentration) and ID50 (Half Maximal Inhibitory Dose) values represent the concentration of a compound required to inhibit a biological process by half.

Selective Degradation Strategies for PIKfyve Protein

Beyond direct enzymatic inhibition, some this compound strategies involve the targeted degradation of the PIKfyve protein itself. This approach aims to reduce the total cellular levels of PIKfyve, thereby eliminating both its kinase and potentially other non-catalytic functions. Targeted protein degradation often utilizes technologies like Proteolysis Targeting Chimeras (PROTACs).

PROTACs are heterobifunctional molecules consisting of a ligand that binds to the target protein (in this case, PIKfyve) and a ligand that binds to an E3 ubiquitin ligase, linked together. This brings the target protein into proximity with the E3 ligase, leading to ubiquitination of the target protein and its subsequent degradation by the proteasome researchgate.net.

A first-in-class PIKfyve PROTAC degrader, referred to as PIK5-12d, has been reported. This compound effectively induced the degradation of PIKfyve protein in a concentration-, time-, VHL- (an E3 ligase), and proteasome-dependent manner nih.govacs.org. In VCaP prostate cancer cells, PIK5-12d demonstrated potent degradative effects with a DC50 value of 1.48 nM and a Dmax value of 97.9% nih.govacs.org. The degradation was rapid, with a t1/2 value of 1.5 hours at a concentration of 100 nM acs.org.

This selective degradation of PIKfyve protein offers a distinct mechanism compared to direct kinase inhibition, potentially leading to more sustained effects and the elimination of scaffolding or other non-catalytic roles of PIKfyve.

Research findings on the degradation efficiency of a PIKfyve degrader are presented in the table below:

CompoundTarget ProteinDC50 (VCaP cells)Dmax (VCaP cells)MechanismReference
PIK5-12dPIKfyve1.48 nM97.9%VHL- and Proteasome-dependent degradation nih.govacs.org

Note: DC50 (Half Maximal Degradation Concentration) and Dmax (Maximum Degradation) values quantify the potency and efficacy of a degrader compound.

Modulators of PIKfyve-Associated Protein Complexes

PIKfyve functions as part of a larger protein complex that includes the scaffolding protein Vac14 and the lipid phosphatase Fig4 nih.govnih.gov. This complex is crucial for the precise regulation of PI(3,5)P2 biosynthesis and turnover nih.gov. Modulating the interactions or function of these associated proteins can indirectly impact PIKfyve activity and the levels of its lipid products.

Vacuolin-1 (B1683467), initially identified as a lysosomal exocytosis inhibitor, has been shown to be a potent and selective PIKfyve inhibitor that impairs lysosomal maturation medchemexpress.comresearchgate.net. While often categorized with direct inhibitors due to its effect on PIKfyve activity and the resulting vacuolation phenotype researchgate.net, its precise mechanism might involve modulating the PIKfyve complex or affecting downstream processes influenced by PI(3,5)P2. Vacuolin-1 induces the formation of giant vacuoles and clustered with known PIKfyve inhibitors in high-content screening analyses researchgate.net. It disrupts the segregation of inner and limiting membranes characteristic of endosomes and lysosomes and favors their fusion medchemexpress.com.

Recent studies have also identified novel PIKfyve modulators that improve lysosomal enzyme deficiencies associated with lysosomal storage diseases. pnas.org. These modulators, structurally distinct from typical PIKfyve inhibitors like Apilimod and YM201636, bind to isolated recombinant PIKfyve and lead to the nuclear localization of MiT/TFE transcription factors, particularly TFE3. pnas.org. This, in turn, results in lysosomal biogenesis and increased production of lysosomal hydrolases. pnas.org. These findings suggest that modulation of the PIKfyve protein complex, beyond direct kinase inhibition, can influence downstream pathways related to lysosomal function. pnas.org.

The PIKfyve/VAC14/FIG4 complex is critical for endomembrane homeostasis, and disruptions in this complex, either genetically or pharmacologically, lead to defects in lysosomal homeostasis and enlargement of endosomes and lysosomes nih.govelifesciences.org. Therefore, compounds that modulate the assembly, stability, or activity of this complex can significantly impact cellular trafficking and lysosomal function.

Distinction between Direct Kinase Inhibition and Proteasomal Degradation Effects

While both direct kinase inhibitors and targeted protein degraders of PIKfyve aim to disrupt its function, their molecular consequences and potential therapeutic profiles can differ.

Direct Kinase Inhibition: Compounds like Apilimod and YM201636 primarily block the catalytic activity of PIKfyve, preventing the synthesis of PI(3,5)P2 and PI5P nih.govwikipedia.orgselleckchem.com. This leads to an accumulation of PI3P and the characteristic swelling of endolysosomal compartments patsnap.com. The effects are often reversible upon removal of the inhibitor. While kinase inhibition disrupts the enzyme's primary function, the PIKfyve protein itself remains present in the cell, potentially retaining scaffolding or other non-catalytic roles within protein complexes researchgate.net.

Proteasomal Degradation: Targeted degraders, such as PIK5-12d, induce the ubiquitination and subsequent degradation of the PIKfyve protein by the proteasome nih.govacs.org. This results in a reduction in the total cellular levels of PIKfyve protein nih.govacs.org. Degradation can lead to more prolonged suppression of PIKfyve function compared to reversible inhibition acs.org. Furthermore, degrading the protein eliminates all its functions, including both catalytic and potential non-catalytic roles within protein complexes researchgate.net. This can be particularly advantageous if non-catalytic functions contribute to disease pathology or resistance mechanisms.

Research has shown that the PIKfyve degrader PIK5-12d exerted prolonged suppression of prostate cancer cell proliferation and PIKfyve downstream signaling compared to a parent kinase inhibitor nih.govacs.org. This highlights a key distinction where degradation can offer more durable effects.

Impact of Pikfyve Inhibition on Cellular and Subcellular Dynamics

Endolysosomal System Remodeling and Vacuolization

The most visually dramatic consequence of blocking PIKfyve function is the extensive remodeling of the endolysosomal system, culminating in widespread cytoplasmic vacuolization. mdpi.comnih.gov This phenotype is a hallmark of both pharmacological and genetic PIKfyve inhibition and signals severe disruption of lysosomal balance and homeostasis. mdpi.comnih.gov The resulting vacuoles are not empty spaces but are derived directly from existing endosomes and lysosomes, as confirmed by the presence of characteristic marker proteins. researchgate.net

One proposed mechanism for this swelling involves the disruption of ion homeostasis. nih.gov Research indicates that PIKfyve inhibition can lead to the accumulation of ammonium (B1175870) (NH₄⁺) within endosomes and lysosomes. researchgate.netbiologists.com This accumulation, driven by the metabolism of glutamine, is thought to cause osmotic swelling, leading to the observed vacuole enlargement. researchgate.netbiologists.com Neutralizing the acidic lumen of the lysosome can suppress this vacuole expansion, supporting the osmotic swelling hypothesis. researchgate.netbiologists.com

Phenomenon Description Key Research Findings References
Cytoplasmic Vacuolization The most striking cellular phenotype observed upon PIKfyve inhibition is the formation of massive vacuoles.Vacuoles are derived from endosomes and lysosomes and are not the result of new organelle biogenesis. mdpi.comnih.gov
Organelle Coalescence Enlargement occurs through the fusion of existing endosomes and lysosomes, leading to fewer but much larger organelles.Inhibition leads to a concomitant reduction in the number and an increase in the volume of endo/lysosomes. nih.govtorontomu.caresearchgate.net
Ammonium Accumulation Vacuole enlargement is linked to the accumulation of glutamine-derived ammonium, causing osmotic swelling.Addition of ammonia (B1221849) is sufficient to enlarge vacuoles during PIKfyve inhibition, and this effect is suppressed by neutralizing the lysosomal lumen. researchgate.netbiologists.com

The formation of enlarged lysosomes is fundamentally a problem of dynamics, specifically an imbalance between organelle fusion and fission. biologists.com Lysosomes are not static but are constantly undergoing cycles of fusion and fission to exchange cargo, maintain their size, and regenerate. nih.govtorontomu.ca PIKfyve and its lipid product, PtdIns(3,5)P₂, are essential for the fission part of this cycle, particularly for a process known as lysosome reformation, where new lysosomes are generated from late endosomes or hybrid endolysosomes. embopress.orgmolbiolcell.orgrupress.org

Inhibition of PIKfyve arrests lysosome fission. torontomu.caaacrjournals.orgtandfonline.com While homotypic fusion between lysosomes continues, the inability to divide and reform leads to their progressive coalescence and enlargement. nih.govresearchgate.nettandfonline.com Studies have shown that under normal conditions, a significant percentage of endo/lysosomes undergo splitting events, a process that is drastically reduced in cells treated with PIKfyve inhibitors. researchgate.net This disruption of the fission/fusion balance is a primary driver of the vacuolated phenotype. nih.govtorontomu.ca

The morphological changes induced by PIKfyve inhibition extend beyond simple enlargement. Electron microscopy reveals that the swollen vacuoles often contain internal membranes and inclusions, resembling autolysosomes. plos.org The limiting membrane of these swollen vesicles can accumulate cargo that would normally be sorted elsewhere, indicating a failure in membrane trafficking and sorting processes. embopress.org Furthermore, PIKfyve inhibition has been shown to cause the accumulation of lipids, such as free cholesterol, within the lysosomal compartment, suggesting a breakdown in lipid recycling and trafficking from these organelles. bioengineer.org

Impairment of Lysosomal Fission Processes

Regulation of Membrane Trafficking Pathways

PIKfyve is a linchpin in the regulation of intracellular membrane trafficking, orchestrating the movement of vesicles and cargo throughout the endocytic pathway. patsnap.comnih.govnih.gov Its inhibition causes widespread disruption, affecting the maturation of endosomes, their fusion with other compartments, and the recycling of components back to the cell surface or other organelles. nih.govnih.gov

Endosome maturation is a sequential process where early endosomes transition into late endosomes and ultimately fuse with lysosomes to deliver cargo for degradation. This process is critically dependent on the conversion of phosphoinositides on the endosomal membrane. oup.complos.org PIKfyve synthesizes PtdIns(3,5)P₂ from its substrate, PtdIns(3)P, a lipid characteristic of early endosomes. elifesciences.org This conversion is a key step in the maturation process. nih.govoup.com

Inhibiting PIKfyve stalls this conversion, effectively trapping endosomes in an immature state. nih.govplos.org This is evidenced by a delayed removal of the early endosome lipid PtdIns(3)P and a reduced acquisition of late-stage markers like LAMP1 and the protease cathepsin D. nih.gov Consequently, the fusion of these stalled endosomes with lysosomes is impaired. nih.gov This can also render the late endosome/lysosome compartment unable to fuse with other vesicles, such as autophagosomes, thereby blocking autophagy. nih.govtandfonline.com This disruption traps cargo, such as activated cell surface receptors, within the swollen, dysfunctional endosomes. nih.gov

Beyond degradation, the endosomal system is crucial for recycling cellular components, such as receptors and lipids, back to the plasma membrane or the trans-Golgi network (TGN). nih.gov PIKfyve plays a significant role in several of these recycling pathways. elifesciences.orgnih.gov

Research shows that PIKfyve positively regulates the recently discovered retriever-CCC-WASH complex pathway, which is responsible for recycling numerous surface receptors, including integrins. elifesciences.orgresearchgate.net PIKfyve inhibition leads to the displacement of the Retriever and CCC complexes from endosomes, halting the recycling process. elifesciences.orgresearchgate.net This results in a delay in the exit of cargo, such as β1-integrin, from all major endocytic recycling compartments, including early endosomes (RAB4-positive) and slow recycling endosomes (RAB11-positive). elifesciences.org Similarly, the continuous endocytic recycling of tight junction proteins, such as claudin-1 and claudin-2, is blocked by PIKfyve inhibitors, causing them to accumulate inside the cell instead of returning to the cell junctions. plos.org

Pathway/Cargo Effect of PIKfyve Inhibition Mechanism References
Endosome Maturation Maturation from early to late endosomes is stalled.Blocked conversion of PtdIns(3)P to PtdIns(3,5)P₂; reduced acquisition of late endosome markers (LAMP1, Cathepsin D). nih.govplos.orgplos.org
Endosome-Lysosome Fusion Fusion of cargo-containing vesicles (e.g., multivesicular bodies, autophagosomes) with lysosomes is blocked.The late endosome/lysosome compartment becomes refractory to fusion events. nih.govtandfonline.com
Retriever-Mediated Recycling (e.g., Integrins) Recycling of surface receptors is delayed or blocked.Displacement of essential recycling machinery (Retriever, CCC complexes) from the endosome surface. elifesciences.orgresearchgate.net
Claudin Recycling Continuous recycling of tight junction proteins claudin-1 and claudin-2 is inhibited.Intracellular accumulation of claudins due to a block in the recycling pathway back to the plasma membrane. plos.org
Endosome-to-TGN Trafficking Retrograde transport from endosomes to the trans-Golgi network (TGN) is delayed.Trafficking of proteins like the cation-independent mannose-6-phosphate (B13060355) receptor (CI-M6PR) is impaired. nih.govnih.gov

Influence on Retrograde Trafficking to the Trans-Golgi Network

PIKfyve is a crucial component in the retrograde transport pathway, a cellular recycling route that returns proteins and lipids from endosomes to the trans-Golgi network (TGN). nih.govresearchgate.netnih.gov This process is vital for the reuse of cellular machinery. Research has demonstrated that suppressing PIKfyve activity, either through small interfering RNA (siRNA) or specific inhibitors like YM201636, leads to a significant defect in this trafficking pathway. nih.govembopress.org

When PIKfyve is inhibited, cargo that typically cycles between endosomes and the TGN, such as the cation-independent mannose 6-phosphate receptor (CI-MPR), sortilin, and furin, becomes trapped in peripheral endosomes. nih.gov This mislocalization results from a failure of transport vesicles to properly bud off from the endosome, a process that requires the PIKfyve product, PtdIns(3,5)P2. nih.govnih.gov The consequence is an accumulation of swollen endosomal structures and a disruption of normal protein sorting and recycling. nih.govnih.gov

Effects on Phagosomal Maturation

Phagocytosis is the process by which cells engulf large particles like pathogens and cellular debris into a vesicle known as a phagosome. This nascent phagosome then undergoes a maturation process, fusing with endosomes and lysosomes to become a highly acidic and degradative phagolysosome. nih.gov PIKfyve plays a significant role in this maturation sequence.

Autophagic Flux Modulation

Autophagy is the cell's primary recycling pathway, responsible for degrading and clearing damaged organelles and long-lived proteins. This process, termed autophagic flux, culminates in the fusion of autophagosomes with lysosomes. PIKfyve inhibitors have been identified as potent modulators of this pathway.

Inhibition of Autophagosome-Lysosome Fusion

A primary consequence of PIKfyve inhibition is the blockade of the final, critical step in the autophagic pathway: the fusion of autophagosomes with lysosomes. mdpi.comnih.gov This heterotypic fusion event is essential for the delivery of autophagosomal cargo to the lysosome's degradative enzymes. nih.gov PIKfyve inhibitors, such as apilimod (B1663032) and the WX8-family of compounds, prevent the formation of autolysosomes. mdpi.comnih.gov This disruption is attributed to the depletion of PtdIns(3,5)P2, a lipid crucial for mediating the membrane fusion process. mdpi.com Interestingly, while heterotypic fusion between autophagosomes and lysosomes is blocked, homotypic fusion between lysosomes can still occur, leading to the formation of enlarged lysosomes. nih.gov

Accumulation of Autophagy-Related Proteins

The halt in autophagic flux caused by PIKfyve inhibitors leads to a characteristic buildup of autophagy-related proteins. nih.govaacrjournals.org Key proteins that accumulate include LC3-II and p62/SQSTM1. mdpi.comskyfoundationinc.org LC3-II is incorporated into the autophagosome membrane and is normally degraded upon fusion with the lysosome. Its accumulation is a well-established indicator of impaired autophagic clearance. skyfoundationinc.org Similarly, p62 acts as a cargo receptor, binding to ubiquitinated proteins and targeting them for degradation. When autophagic degradation is blocked, p62 levels rise, signaling a disruption in the pathway. skyfoundationinc.orghaematologica.org Studies using PIKfyve inhibitors like apilimod have consistently shown a dose-dependent accumulation of both LC3-II and p62, confirming the inhibition of autophagy. aacrjournals.orgskyfoundationinc.org

Impairment of Autophagic Degradation and Nutrient Recycling

By preventing the formation of functional autolysosomes, PIKfyve inhibitors effectively shut down the cell's ability to degrade and recycle cellular components. skyfoundationinc.org This impairment of autophagic degradation prevents the recovery of essential nutrients, which is particularly critical for cancer cells that often rely on autophagy to sustain their high metabolic demands. nih.govnih.gov The inability to clear damaged organelles and protein aggregates can also lead to cellular stress. patsnap.com This disruption of the cell's internal recycling system highlights the critical role of PIKfyve in maintaining cellular energy and material homeostasis. skyfoundationinc.org

Lysosomal Homeostasis and Ion Flux Regulation

Lysosomes are not just degradative sacs but are also sophisticated signaling platforms that regulate cellular metabolism. PIKfyve is a master regulator of lysosomal homeostasis, primarily through its control of lysosomal ion channels and the maintenance of the organelle's internal environment. biologists.comnih.gov

Inhibition of PIKfyve leads to a state of lysosomal dysfunction. nih.govaacrjournals.org The most visually striking effect is the formation of large cytoplasmic vacuoles, which are essentially enlarged and dysfunctional lysosomes. biologists.comnih.gov This occurs because PIKfyve inhibition disrupts the balance between lysosomal fusion and fission, favoring fusion and preventing the reformation of smaller, functional lysosomes. mdpi.combiorxiv.org

The product of PIKfyve, PtdIns(3,5)P2, is a key regulator of lysosomal ion channels, including the calcium channel TRPML1. nih.govsloankettering.edu Inhibition of PIKfyve reduces PtdIns(3,5)P2 levels, which in turn impairs TRPML1-mediated calcium efflux from the lysosome. sloankettering.edu Furthermore, some studies suggest that PIKfyve inhibition leads to the accumulation of ammonium ions within lysosomes, contributing to their osmotic swelling and dysfunction. researchgate.net This dysregulation of ion flux and the resulting disruption of the lysosomal acidic environment compromise the activity of degradative enzymes, further exacerbating the block in cellular recycling pathways. nih.govbiologists.com

Impact on Lysosomal Ion Channel Activity (e.g., Two-Pore Channels)

PIKfyve and its product, PI(3,5)P2, are key regulators of lysosomal ion channel activity, and inhibition of PIKfyve significantly impacts their function. nih.gov PI(3,5)P2 has been shown to directly bind to and modulate the activity of several critical lysosomal ion channels, including two-pore channels (TPCs) and transient receptor potential mucolipin (TRPML) channels. nih.govbiorxiv.org

TPCs are cation channels primarily permeable to Na+ and are involved in endolysosomal trafficking and Ca2+ signaling. tmc.edu PI(3,5)P2 is a known agonist of TPCs. ahajournals.org Consequently, inhibition of PIKfyve, which leads to a reduction in PI(3,5)P2 levels, is expected to decrease TPC activity. biorxiv.org Indeed, studies have shown that pharmacological inhibition of PIKfyve impairs the function of TPCs. pnas.org For example, the PIKfyve inhibitor YM201636 has been found to potently inhibit human TPC2. tmc.edu Interestingly, this inhibition appears to be direct and unrelated to its effect on PIKfyve, as another PIKfyve inhibitor, apilimod, had little effect on TPC2 activation. tmc.edu The activation of TPC2 with an agonist has been shown to accelerate the recovery of the normal granule phenotype in megakaryocytes after the removal of a PIKfyve inhibitor. ahajournals.org

Similarly, TRPML1, a Ca2+ permeable channel, is also positively regulated by PI(3,5)P2. nih.gov Inhibition of PIKfyve and the subsequent decrease in PI(3,5)P2 levels would therefore be expected to reduce TRPML1 activity. biorxiv.org The activation of TRPML1 with an agonist was also able to hasten the restoration of normal granule morphology in megakaryocytes following the cessation of PIKfyve inhibition. ahajournals.org

The dysregulation of these ion channels due to PIKfyve inhibition contributes to the observed changes in lysosomal ion homeostasis, membrane potential, and ultimately, the swelling and fission/fusion dynamics of late endosomes and lysosomes. biorxiv.org

Role of Ammonium Accumulation in Vacuolization

A significant consequence of PIKfyve inhibition is the formation of large cytoplasmic vacuoles, which are primarily derived from late endosomes and lysosomes. biorxiv.org A key mechanism driving this vacuolization is the accumulation of ammonium ions (NH4+) within these organelles. researchgate.netbiorxiv.orgsciencecast.orgbiologists.comnih.gov

The process begins with ammonia (NH3), a metabolite of glutamine, which can diffuse across cellular membranes into the acidic lumen of endosomes and lysosomes. biorxiv.org Inside these acidic compartments, NH3 is protonated to form NH4+, which is then trapped as it cannot readily diffuse back across the membrane. Inhibition of PIKfyve appears to interfere with the efflux of this accumulated NH4+. researchgate.netbiorxiv.orgbiologists.com This leads to an increase in the intra-organellar concentration of NH4+, causing osmotic swelling and the characteristic vacuolization. researchgate.netbiorxiv.orgsciencecast.orgbiologists.comnih.gov

The requirement of glutamine and its metabolism for vacuole formation has been demonstrated in studies where the enlargement of vacuoles by PIKfyve inhibitors was dependent on the presence of glutamine. researchgate.netbiorxiv.orgnih.gov Furthermore, the addition of ammonia itself was sufficient to induce vacuolization in the absence of glutamine when PIKfyve was inhibited. biorxiv.orgsciencecast.org Neutralizing the acidic pH of the lysosomal lumen with agents like chloroquine (B1663885) or concanamycin (B1236758) B prevents this ammonium accumulation and subsequent vacuole enlargement. This highlights the critical role of the acidic environment in trapping ammonium ions.

Interplay with Cellular Signaling Networks

The inhibition of PIKfyve extends beyond the direct regulation of endolysosomal dynamics, significantly impacting key cellular signaling networks that govern cell growth, metabolism, and gene expression.

Control of Transcription Factor EB (TFEB) Localization and Activity

Transcription Factor EB (TFEB) is a master regulator of lysosomal biogenesis and autophagy. nih.gov Its activity is tightly controlled by its subcellular localization, which is in turn regulated by phosphorylation. Under normal conditions, mTORC1 phosphorylates TFEB, leading to its retention in the cytoplasm. tandfonline.com

A consistent finding across numerous studies is that inhibition of PIKfyve leads to the dephosphorylation and subsequent nuclear translocation of TFEB. haematologica.orgnih.govbiologists.compnas.org This activation of TFEB occurs even under nutrient-rich conditions where mTORC1 is typically active. tandfonline.com The mechanism behind this involves the disruption of the interaction between TFEB and mTORC1 at the lysosomal surface. nih.govmolbiolcell.orgtandfonline.com While mTORC1 activity towards other substrates may remain intact, its ability to phosphorylate TFEB is specifically impeded. nih.govmolbiolcell.org

The dephosphorylation of TFEB upon PIKfyve inhibition is mediated by protein phosphatase 2A (PP2A). nih.govmolbiolcell.orgbiorxiv.org When PIKfyve is inhibited, the balance shifts, and PP2A-mediated dephosphorylation of TFEB becomes dominant, leading to its translocation to the nucleus. nih.govmolbiolcell.orgtandfonline.com Once in the nucleus, TFEB activates the transcription of its target genes, which include those involved in lysosomal biogenesis and autophagy. haematologica.orgbiorxiv.org This is evidenced by the observed increase in mRNA levels of genes encoding lysosomal proteins like LAMP1 and cathepsin D following treatment with PIKfyve inhibitors. biologists.com

Modulation of RAS-MAPK Pathway Signaling

Recent research has uncovered a functional link between PIKfyve and the RAS-MAPK signaling pathway, particularly in the context of cancer. Pancreatic ductal adenocarcinoma (PDAC), which is frequently driven by mutations in the KRAS gene, exhibits a heightened dependence on autophagy for survival. bioworld.com

Studies have shown that inhibiting the RAS-MAPK pathway in PDAC cells leads to a compensatory upregulation of autophagy. bioworld.comunc.edu This suggests that cancer cells can use autophagy as a survival mechanism when their primary oncogenic signaling pathway is blocked.

Effects on NF-κB and STAT3 Signaling Cascades

Inhibition of PIKfyve has been shown to modulate the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) and the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathways, which are critical in regulating immune responses and cellular proliferation.

Studies have demonstrated that the inhibition of PIKfyve can suppress the activation of both NF-κB and STAT3. In some cellular contexts, there appears to be a reciprocal relationship between the two pathways, where inhibiting one can lead to the reduced activity of the other. nih.gov For instance, in iMycEμ-1 lymphoma cells, inhibition of NF-κB led to a decrease in constitutive STAT3 activity, and conversely, STAT3 inhibition reduced constitutive NF-κB activity. nih.gov Furthermore, blocking phosphoinositide 3-kinase (PI3K), a related signaling pathway, suppressed the activation of both NF-κB and STAT3. nih.gov

The PIKfyve inhibitor apilimod has been observed to enhance dendritic cell (DC) function by selectively altering the non-canonical NF-κB pathway. researchgate.netresearchgate.net This modulation can lead to restrained tumor growth and enhanced T cell immunity. researchgate.netresearchgate.net In response to CpG oligodeoxynucleotides, which are ligands for Toll-like receptor 9 (TLR9), inhibition of PIKfyve with YM201636 severely impaired the phosphorylation of IKKα/β, a key step in NF-κB activation. plos.org However, this effect was specific to CpG-induced signaling, as lipopolysaccharide (LPS)-mediated NF-κB activation was not affected. plos.org

Regarding STAT3, PIKfyve signaling is crucial for its phosphorylation, particularly at the S727 residue, a modification required for Th17 cell differentiation. rupress.orgnih.gov Inhibition of PIKfyve with apilimod reduced this phosphorylation. rupress.orgresearchgate.net This effect is mediated through the mTORC1 signaling pathway, as mTORC1 can directly phosphorylate STAT3 at S727. rupress.orgresearchgate.net Similar to the effects on NF-κB, CpG-induced STAT3 phosphorylation was inhibited by the PIKfyve inhibitor YM201636, while LPS-induced STAT3 phosphorylation was not. plos.org

Table 1: Impact of PIKfyve Inhibition on NF-κB and STAT3 Signaling

Inhibitor Cell/System Signaling Molecule Effect Reference
Apilimod Dendritic Cells Non-canonical NF-κB Altered/Enhanced researchgate.netresearchgate.net
YM201636 Raw264.7 macrophages IKKα/β (NF-κB pathway) Phosphorylation inhibited (CpG-induced) plos.org
Apilimod CD4+ T cells STAT3 (S727) Phosphorylation reduced rupress.orgresearchgate.net
YM201636 Raw264.7 macrophages STAT3 Phosphorylation inhibited (CpG-induced) plos.org
General NF-κB inhibitor iMycEμ-1 lymphoma cells STAT3 Activity abrogated nih.gov
General STAT3 inhibitor iMycEμ-1 lymphoma cells NF-κB Activity reduced nih.gov

Influence on Toll-like Receptor (TLR) Signaling

PIKfyve plays a significant role in the signaling pathways initiated by Toll-like receptors (TLRs), which are essential for the innate immune response to pathogens. nih.govresearchgate.nettcsedsystem.edu The inhibition of PIKfyve has been shown to selectively regulate TLR-mediated cytokine expression. nih.govresearchgate.nettcsedsystem.edu

Specifically, the PIKfyve inhibitor apilimod has been identified as a potent inhibitor of Interleukin-12 (IL-12) and Interleukin-23 (IL-23) production, cytokines that share the p40 subunit and are downstream of TLR activation. nih.govresearchgate.nettcsedsystem.edu Both pharmacological and genetic inactivation of PIKfyve are sufficient to suppress the expression of IL-12/23p40. nih.govresearchgate.net This highlights a novel phosphoinositide-mediated regulatory mechanism that controls TLR signaling. nih.govresearchgate.nettcsedsystem.edu

The influence of PIKfyve on TLR signaling is closely linked to its role in endosomal trafficking. TLRs, particularly those that recognize nucleic acids like TLR7 and TLR9, need to be trafficked to specific endosomal compartments to initiate signaling. nih.gov PIKfyve, by producing the lipid PtdIns(3,5)P₂, is critical for the maturation of endosomes. plos.org Inhibition of PIKfyve disrupts this process. For example, the inhibitor YM201636 was found to block the co-localization of CpG-containing endosomes with TLR9 and the late endosome marker LAMP1. plos.org This disruption of trafficking impairs the downstream signaling cascade.

Interestingly, the impact of PIKfyve inhibition can be specific to the TLR and its signaling adaptor. For instance, while CpG-induced (TLR9) phosphorylation of IKK, p38 MAPK, and JNK was severely inhibited by YM201636, lipopolysaccharide (LPS)-induced (TLR4) phosphorylation of these molecules was not affected. plos.org This suggests that PIKfyve's role is more critical for endosomal TLRs like TLR9 than for cell-surface TLRs like TLR4. plos.org Furthermore, PtdIns5P, a product of PIKfyve, is thought to facilitate the formation of a complex between TBK1 and IRF3, which is crucial for the induction of type I interferons downstream of certain TLRs. frontiersin.org Studies have shown that PIKfyve inhibition preferentially blocks TLR9 signaling for type I IFN induction. nih.gov

Table 2: Effects of PIKfyve Inhibition on TLR Signaling Pathways

Inhibitor TLR Cell Type Key Findings Reference
Apilimod General TLRs Not specified Inhibits IL-12/IL-23p40 production nih.govresearchgate.nettcsedsystem.edu
YM201636 TLR9 Raw264.7 macrophages Inhibits CpG-induced phosphorylation of IKK, p38 MAPK, JNK, and Stat3 plos.org
YM201636 TLR4 Raw264.7 macrophages No effect on LPS-induced phosphorylation of IKK, p38 MAPK, JNK, and Stat3 plos.org
YM201636 TLR9 Raw264.7 macrophages Blocks co-localization of CpG-containing endosomes with TLR9 and LAMP1 plos.org
PIKfyve inhibitor TLR9 FLT3L-bone marrow-derived DCs Preferentially blocks type I IFN induction nih.gov

Role of Pikfyve Inhibition in Preclinical Disease Models

Role of PIKfyve Inhibition in Preclinical Neurodegenerative Disease Models

Neurodegenerative diseases are often characterized by the pathological accumulation of misfolded proteins. Research into PIKfyve inhibition has revealed a novel mechanism for clearing these toxic protein aggregates, offering a new therapeutic avenue.

Amyotrophic Lateral Sclerosis (ALS) Models

Amyotrophic Lateral Sclerosis (ALS) is a fatal neurodegenerative disease marked by the progressive loss of motor neurons. A key pathological hallmark of ALS is the cytoplasmic mislocalization and aggregation of proteins such as TDP-43 and dipeptide repeat proteins (DPRs) from C9ORF72 gene expansions. researchgate.netbiospace.com Preclinical studies have shown that inhibiting PIKfyve can ameliorate ALS pathology in various models.

Pharmacological inhibition of PIKfyve, using compounds like apilimod (B1663032) and YM201636, has been found to promote the survival of motor neurons derived from iPSCs (induced pluripotent stem cells) of ALS patients with C9ORF72 mutations. researchgate.netcarnabio.com This neuroprotective effect is linked to an unconventional protein clearance mechanism that involves the exocytosis of aggregation-prone proteins. researchgate.netbiospace.com By reducing PIKfyve activity, neurons are stimulated to "vomit" out toxic proteins, thereby reducing intracellular pathology and improving cellular health. nih.gov

In preclinical models, PIKfyve inhibition has been shown to be effective across diverse genetic forms of ALS, including those with mutations in C9ORF72, TARDBP, and FUS, as well as in sporadic ALS cases. nih.gov For instance, treatment with apilimod or a PIKFYVE antisense oligonucleotide (ASO) reduced the levels of poly(GR), poly(PR), and poly(GA) DPRs, and corrected the mislocalization of TDP-43 in iPSC-derived motor neurons from C9ORF72 ALS patients. nih.gov Furthermore, these interventions improved the splicing activity of TDP-43, as evidenced by the increased expression of its targets like STMN2 and UNC13A. nih.gov

Model SystemPIKfyve InhibitorKey FindingsReference
C9ORF72 ALS patient-derived iPSC motor neuronsYM201636, apilimodSignificantly increased motor neuron survival. carnabio.com
C9ORF72, TARDBP, FUS, and sporadic ALS patient iPSC motor neuronsApilimod, PIKFYVE ASOAmeliorated TDP-43 mislocalization and neurodegeneration. nih.gov
C9ORF72 ALS/FTD iPSC motor neuronsApilimodReduced poly(GR), poly(PR), and poly(GA) punctae; lowered cytoplasmic TDP-43. nih.gov
Diverse ALS animal models (C. elegans, Drosophila, mouse)ApilimodExtended survival. nih.gov

Parkinson's Disease Models and Alpha-Synuclein Aggregation

Parkinson's disease is characterized by the accumulation of α-synuclein aggregates in structures known as Lewy bodies. The prion-like spread of α-synuclein pathology is thought to be a key driver of disease progression. PIKfyve inhibition has been identified as a potential strategy to block this process.

In cellular models of Parkinson's disease, inhibiting PIKfyve with compounds such as apilimod, YM201636, and vacuolin-1 (B1683467) has been shown to prevent the seeded aggregation of α-synuclein. rupress.orgresearchgate.net The mechanism does not appear to block the initial uptake of α-synuclein fibrils but rather interferes with their trafficking to lysosomes and subsequent escape into the cytosol, where they would seed further aggregation. researchgate.net By maintaining the integrity of endolysosomal compartments, PIKfyve inhibitors can reduce the formation of toxic α-synuclein aggregates and protect neurons from cell death. rupress.orgnih.gov

A study utilizing SH-SY5Y cells overexpressing a pro-aggregation form of α-synuclein found that the PIKfyve inhibitor YM201636 led to a reduction in α-synuclein aggregates. This effect was mediated by the transcription factor TFEB, which promotes lysosomal biogenesis. biorxiv.org

Model SystemPIKfyve InhibitorKey FindingsReference
Human iPSC-derived neuronsApilimod, Vacuolin-1Reduced PFF-mediated aggregation of cytosolic α-synuclein and lowered neurotoxicity. rupress.org
HEK293 cellsYM201636, apilimod, vacuolin-1Blocked the seeded aggregation of α-synuclein. researchgate.net
SH-SY5Y cells overexpressing α-synucleinYM201636Reduced α-synuclein aggregates via TFEB-mediated lysosomal biogenesis. biorxiv.org

Alzheimer's Disease Models and Tau Pathology

Alzheimer's disease is defined by two key pathologies: amyloid-beta plaques and neurofibrillary tangles composed of hyperphosphorylated tau protein. The spread of tau pathology throughout the brain correlates with cognitive decline. nih.gov Research suggests that PIKfyve plays a role in the neuronal uptake and subsequent aggregation of tau seeds.

Inhibition of PIKfyve, either pharmacologically with YM-201636 or apilimod, or through genetic means (siRNA), has been shown to reduce the trafficking of tau seeds to lysosomes and decrease the induction of tau aggregation in primary hippocampal neurons. nih.govresearchgate.net The IC50 for the reduction of tau aggregation by YM-201636 was found to be 46 nM, which is comparable to its IC50 for PIKfyve inhibition. nih.gov This suggests a direct link between PIKfyve activity and tau pathology propagation. Furthermore, PIKfyve inhibition has been shown to reduce neurodegeneration in a human organoid model of tau-induced frontotemporal dementia (FTD). researchgate.net

Model SystemPIKfyve Inhibitor/MethodKey FindingsReference
Mouse primary hippocampal neuronsYM-201636Significantly reduced seeded tau aggregates induced by K18 PFFs. nih.gov
Mouse primary hippocampal neuronsYM-201636Reduced seeded tau aggregation induced by AD patient-derived PHFs. nih.gov
Cultured hippocampal neuronssiRNA, YM201636, apilimodStrongly reduced the appearance of seeded tau aggregates. researchgate.net
Human organoid model of tau-induced FTDPIKfyve inhibitionReduced neurodegeneration. researchgate.net

TDP-43 Proteinopathy Models

TDP-43 proteinopathies are a group of neurodegenerative disorders, including ALS and frontotemporal lobar degeneration (FTLD-TDP), characterized by the abnormal aggregation of TDP-43 protein. biospective.com As mentioned in the ALS section, PIKfyve inhibition has shown significant promise in models of TDP-43 pathology.

In a transgenic mouse model of TDP-43 proteinopathy (rNLS8), the PIKfyve inhibitor AIT-101 (apilimod) was able to decrease levels of neurofilament light chain (NfL), a biomarker of neuro-axonal damage. biospective.combiospective.com Treatment with apilimod in these mice also led to a reduction in motor deficits, TDP-43 aggregates, and neuroinflammation. biospective.com Studies using iPSC-derived motor neurons from patients with various TARDBP mutations or sporadic ALS have consistently shown that PIKfyve inhibition can mitigate TDP-43 mislocalization and aggregation. researchgate.netnih.govnih.gov

Model SystemPIKfyve InhibitorKey FindingsReference
TDP-43ΔNLS (rNLS8) mouse modelAIT-101 (apilimod)Decreased plasma and CSF neurofilament light levels. biospective.combiospective.com
TDP-43 M337V iPSC motor neuronsPIKFYVE inhibitionMitigated TDP-43 aggregation and insoluble proteins. nih.gov
Sporadic ALS patient-derived iPSC motor neuronsApilimod, PIKFYVE ASOAmeliorated TDP-43 mislocalization and neurodegeneration. nih.gov

Charcot-Marie-Tooth Disease Insights from Related Complex Components

Charcot-Marie-Tooth disease (CMT) is a group of inherited peripheral neuropathies. CMT type 4B1 (CMT4B1) is caused by mutations in the MTMR2 gene, which leads to the accumulation of the lipid PI(3,5)P2. charcot-marie-toothnews.com The PIKfyve enzyme is responsible for synthesizing PI(3,5)P2, making it a logical target for this form of CMT. charcot-marie-toothnews.commdpi.com

In preclinical research, the PIKfyve inhibitor apilimod was shown to prevent the formation of myelin outfoldings, a key pathological feature in CMT4B1 models. charcot-marie-toothnews.com While apilimod itself has limitations due to its short half-life, newer, more stable PIKfyve inhibitors are being developed and tested. charcot-marie-toothnews.com These next-generation inhibitors are being evaluated for their ability to target the PIKfyve enzyme, reduce PI(3,5)P2 levels, and prevent myelin abnormalities in both cell culture and rodent models of CMT4B1. charcot-marie-toothnews.com The research in this area highlights the potential of correcting metabolic imbalances through PIKfyve inhibition as a therapeutic strategy for certain genetic neuropathies. mdpi.com

Cancer Models

The role of PIKfyve in cellular trafficking and nutrient recycling also makes it a compelling target in oncology. Cancer cells have high metabolic demands and are often dependent on efficient lysosomal function for survival. patsnap.com By disrupting these processes, PIKfyve inhibitors can induce cancer cell death. patsnap.com

Preclinical studies have demonstrated the anti-tumor activity of PIKfyve inhibitors in various cancer models. In models of pancreatic ductal adenocarcinoma (PDAC), a particularly aggressive cancer, inhibiting PIKfyve has shown significant promise. ecancer.org Mice lacking the PIKfyve gene developed fewer pancreatic cancers, and treatment with PIKfyve inhibitors like apilimod and ESK981 reduced tumor growth. ecancer.orgdrugtargetreview.com

Mechanistically, PIKfyve inhibition disrupts the ability of cancer cells to recycle fats through lysosomes, forcing them to rely on de novo lipid synthesis. biorxiv.org This creates a metabolic vulnerability. Research has shown that combining a PIKfyve inhibitor with an inhibitor of the KRAS-MAPK pathway, which drives this de novo synthesis, can lead to the complete elimination of tumors in preclinical models of pancreatic cancer. ecancer.orgdrugtargetreview.com This synergistic effect highlights a promising combination therapy strategy. aacrjournals.org

Cancer ModelPIKfyve InhibitorKey FindingsReference
Pancreatic ductal adenocarcinoma (PDAC) mouse modelsApilimod, ESK981Reduced tumor growth. ecancer.orgdrugtargetreview.com
Human pancreatic cancer cell linesPIKfyve inhibitorsDisrupted lipid recycling in lysosomes. biorxiv.org
KRAS-mutant PDAC modelsApilimodShowed robust growth suppression when combined with RAS-MAPK pathway inhibitors. aacrjournals.org
B-cell non-Hodgkin lymphoma modelsApilimodShowed promising preclinical activity. aacrjournals.org

Hematological Malignancy Models (e.g., B-cell Non-Hodgkin Lymphoma, Multiple Myeloma)

The inhibition of PIKfyve has demonstrated significant cytotoxic effects in preclinical models of hematological malignancies. In models of B-cell non-Hodgkin lymphoma (NHL), the PIKfyve inhibitor apilimod has been shown to induce cell death. ashpublications.org Studies have revealed that apilimod's mechanism of action involves the disruption of lysosome homeostasis and the blockage of autophagy flux, processes crucial for cancer cell survival. ashpublications.org Specifically, PIKfyve inhibition leads to the nuclear translocation of Transcription Factor EB (TFEB), a key regulator of lysosomal biogenesis. ashpublications.org This results in the upregulation of genes such as CLCN7, OSTM1, and SNX10, which are involved in lysosomal function and endolysosomal trafficking, ultimately causing tumor cell stress and death. ashpublications.org Apilimod has shown potent and selective antiproliferative effects against a panel of B-cell NHL cell lines and has demonstrated significant antitumor activity in both xenograft and syngeneic mouse lymphoma models. ashpublications.orgnih.gov

In the context of multiple myeloma (MM), PIKfyve inhibitors have also shown promise. MM cells are known to be highly dependent on autophagy for their survival. nih.gov Inhibition of PIKfyve with compounds like APY0201, YM201636, and apilimod has resulted in a dose-dependent decrease in the viability of human myeloma cell lines (HMCL) and primary patient samples ex vivo. nih.gov The mechanism of action in MM cells also appears to be linked to the disruption of lysosomal function and autophagy flux. nih.gov The superior potency of APY0201 was noted, with a half-maximal effective concentration (EC50) in the nanomolar range in a significant percentage of the tested cell lines. nih.gov These findings suggest that targeting PIKfyve could be a viable therapeutic strategy for multiple myeloma. nih.gov

Interactive Table: Effect of PIKfyve Inhibitors on Hematological Malignancy Models

Compound Cancer Model Cell Lines Key Findings Reference(s)
Apilimod B-cell Non-Hodgkin Lymphoma Panel of 48 B-cell NHL lines Induces cytotoxicity via inhibition of autophagy flux and perturbation of lysosome homeostasis. Median IC50 of 0.13 µM. ashpublications.orgmdpi.com
Apilimod B-cell Non-Hodgkin Lymphoma Xenograft and syngeneic mouse models Significant antitumor activity. ashpublications.org
APY0201 Multiple Myeloma 25 HMCL and 100 primary patient samples Activity in >90% of HMCL and 40% of primary samples after 24h. nih.gov
YM201636 Multiple Myeloma 20 HMCL Dose-dependent responses. nih.gov
Apilimod Multiple Myeloma 20 HMCL Dose-dependent responses, with activity in >90% of ex vivo patient samples after 72h. nih.gov

Solid Tumor Models (e.g., Pancreatic Cancer, Hepatocellular Carcinoma, Glioblastoma)

PIKfyve inhibition has emerged as a promising strategy in various solid tumor models. In pancreatic ductal adenocarcinoma (PDAC), a cancer known for its resistance to therapy, targeting PIKfyve has shown significant preclinical efficacy. umich.edudrugtargetreview.com PDAC cells rely on lysosomal processes and autophagy to survive in a nutrient-poor microenvironment. nih.gov Inhibition of PIKfyve, either genetically or pharmacologically with inhibitors like apilimod and ESK981, has been shown to decrease tumor growth in mouse models. umich.edumichiganmedicine.org Mechanistically, PIKfyve inhibition disrupts lipid metabolism, forcing cancer cells to rely on de novo lipid synthesis, a process driven by the KRAS-MAPK pathway. nih.govbioengineer.org

In hepatocellular carcinoma (HCC) models, the PIKfyve inhibitor YM201636 has been shown to suppress tumor growth. spandidos-publications.com Treatment with YM201636 inhibited the proliferation of HepG2 and Huh-7 liver cancer cells in a dose-dependent manner. spandidos-publications.com The anti-tumor effect in HCC models appears to be mediated through the induction of autophagy, which is dependent on the overexpression of the epidermal growth factor receptor (EGFR). spandidos-publications.com In an allograft mouse model of liver cancer, YM201636 administration led to a significant reduction in tumor weight. spandidos-publications.com

Preclinical studies in glioblastoma, an aggressive brain tumor, have also indicated the potential of PIKfyve inhibitors. patsnap.com These inhibitors have been shown to possess potent anti-tumor activity against cancers with high metabolic demands, such as glioblastoma. patsnap.com The mechanism in glioblastoma involves the activation of the JNK stress-signaling pathway, leading to a form of cell death known as methuosis. researchgate.net

Interactive Table: Effect of PIKfyve Inhibitors on Solid Tumor Models

Compound Cancer Model Cell Lines/Model Key Findings Reference(s)
Apilimod, ESK981 Pancreatic Cancer Genetically engineered mouse models, human cell lines Decreased tumor growth; disrupts lipid metabolism. umich.edumichiganmedicine.org
YM201636 Hepatocellular Carcinoma HepG2, Huh-7 cells; allograft mouse model Inhibited cell proliferation and tumor growth; induced autophagy via EGFR overexpression. spandidos-publications.com
Not Specified Glioblastoma Not Specified Potent anti-tumor activity. patsnap.com
MOMIPP, YM201636 Glioblastoma U251 cells Induces methuosis (non-apoptotic cell death). researchgate.net

Mechanisms of Anti-Proliferative and Pro-Apoptotic Effects in Cancer Cell Lines

The anti-proliferative and pro-apoptotic effects of PIKfyve inhibition in cancer cells are multifaceted and stem from the enzyme's critical role in lysosomal function and autophagy. nih.govnih.gov Inhibition of PIKfyve leads to a disruption of the late endosome/lysosome function, which is a key driver of its antiproliferative activity. nih.gov This disruption manifests as the accumulation of enlarged lysosomes and a blockage of autophagic flux, the process by which cells degrade and recycle their components. nih.govaacrjournals.org

The blockage of autophagy is a central mechanism of action. In cancer cells, which often have high metabolic rates and are under constant stress, autophagy is a crucial survival mechanism. nih.gov By inhibiting PIKfyve, compounds like apilimod prevent the fusion of autophagosomes with lysosomes, leading to the accumulation of autophagy-related proteins such as LC3-II and p62. ashpublications.orgacs.org This disruption of cellular recycling processes can lead to cell stress and ultimately, cell death. ashpublications.org

The induction of apoptosis, or programmed cell death, is another consequence of PIKfyve inhibition. The cellular stress caused by lysosomal dysfunction and autophagy blockage can trigger apoptotic pathways. aacrjournals.org For instance, in some cancer models, the combination of PIKfyve inhibition with other stressors can potentiate the induction of apoptosis through the loss of inhibitor of apoptosis proteins. aacrjournals.org The extrinsic apoptosis pathway can be activated, involving the activation of initiator caspases like caspase-8. researchgate.net Furthermore, the JNK stress-signaling pathway can be activated, which can lead to the phosphorylation of Bcl-2 family proteins, modulating the balance between pro- and anti-apoptotic signals. researchgate.net

Interactive Table: Mechanisms of PIKfyve Inhibitor Action in Cancer Cells

Mechanism Description Key Molecules/Pathways Involved Reference(s)
Disruption of Lysosomal Homeostasis Inhibition of PIKfyve leads to the formation of enlarged lysosomes and impairs their function. PI(3,5)P2, TFEB, CLCN7, OSTM1, SNX10 ashpublications.orgnih.gov
Inhibition of Autophagic Flux Prevents the fusion of autophagosomes with lysosomes, blocking the degradation and recycling of cellular components. LC3-II, p62 ashpublications.orgnih.govacs.org
Induction of Apoptosis Cellular stress from lysosomal dysfunction and autophagy blockage triggers programmed cell death. Caspase-8, JNK signaling, Bcl-2 family proteins researchgate.netaacrjournals.org
Induction of Methuosis A form of non-apoptotic cell death characterized by the accumulation of cytoplasmic vacuoles. JNK stress-signaling pathway researchgate.net

Synergy of PIKfyve Inhibition with Other Targeted Therapies in Cancer Models

The inhibition of PIKfyve has demonstrated synergistic effects when combined with other targeted therapies in various cancer models, offering a promising avenue for combination treatments. In pancreatic cancer, which is often driven by KRAS mutations, combining PIKfyve inhibitors with inhibitors of the RAS-MAPK pathway has shown robust synergistic growth suppression. nih.govaacrjournals.org PIKfyve inhibition blocks the compensatory increase in autophagic flux that is often associated with MEK or RAS inhibition. aacrjournals.org This dual blockade leads to potentiated cell-cycle arrest and apoptosis. aacrjournals.org In preclinical models, this combination has led to the complete elimination of tumors. umich.edudrugtargetreview.commichiganmedicine.org

In melanoma models, inhibiting PIKfyve has been shown to enhance the efficacy of immune checkpoint blockade (ICB) therapy. aacrjournals.org PIKfyve inhibition can reshape the antitumor microenvironment by recruiting CD8+ T lymphocytes. aacrjournals.org Mechanistically, PIKfyve interacts with STING (stimulator of interferon genes) and facilitates its trafficking to the lysosome for degradation. aacrjournals.org By inhibiting PIKfyve, STING signaling is enhanced, leading to a more robust anti-tumor immune response. aacrjournals.org This sensitizes the tumors to combination therapy with agents like cisplatin (B142131) and anti-PD-1 antibodies, resulting in durable treatment responses. aacrjournals.org Furthermore, targeting PIKfyve upregulates the surface expression of MHC class I on cancer cells, leading to enhanced antigen presentation and improved cancer cell killing by CD8+ T cells, thereby augmenting the efficacy of various immunotherapies including ICB, adoptive cell therapy, and therapeutic vaccines. nih.govpnas.org

Studies have also explored the combination of PIKfyve inhibitors with p38MAPK inhibitors. nih.gov This combination has been found to synergistically disrupt autophagy and selectively target cancer cells. nih.gov

Interactive Table: Synergistic Combinations with PIKfyve Inhibitors in Cancer Models

Combination Therapy Cancer Model Mechanism of Synergy Key Findings Reference(s)
PIKfyve Inhibitor + RAS-MAPK Inhibitor (e.g., trametinib) Pancreatic Cancer Blockade of compensatory autophagy and de novo lipid synthesis. Robust synergistic growth suppression, tumor elimination in preclinical models. umich.edunih.govaacrjournals.org
PIKfyve Inhibitor + Immune Checkpoint Blockade (e.g., anti-PD-1) Melanoma Enhanced STING signaling, increased CD8+ T cell recruitment, upregulated MHC-I expression. Durable treatment response, enhanced efficacy of immunotherapy. aacrjournals.orgnih.govpnas.org
PIKfyve Inhibitor + Cisplatin + anti-PD-1 Melanoma Enhanced anti-tumor immune response. Durable treatment response. aacrjournals.org
PIKfyve Inhibitor + p38MAPK Inhibitor Various Cancer Cells Synergistic disruption of autophagy. Markedly reduced viability of multiple cancer cell types. nih.gov

Viral Pathogen Infection Models

Inhibition of Filovirus Entry and Replication (e.g., Ebola, Marburg)

PIKfyve has been identified as a critical host factor for the entry and infection of filoviruses, such as Ebola virus (EBOV) and Marburg virus (MARV). plos.orgnih.gov The PIKfyve inhibitor apilimod has been shown to effectively block infection by both EBOV and MARV in various cell lines, including primary human macrophages, which are initial targets of filoviral infection. plos.org The inhibitory concentration 50 (IC50) for apilimod in primary human macrophages was found to be a potent 10 nM. plos.orgnih.gov

The primary mechanism by which PIKfyve inhibition blocks filovirus infection is by interfering with the viral entry process. plos.orgnih.gov Specifically, apilimod prevents the trafficking of viral particles to the appropriate endolysosomal compartments where fusion with the host cell membrane occurs. plos.org It has been shown that apilimod blocks the trafficking of EBOV virus-like particles (VLPs) to endolysosomes that contain the Niemann-Pick C1 (NPC1) protein, which is the intracellular receptor for EBOV. plos.orgnih.gov This blockage of viral trafficking prevents the release of the viral genome into the cytoplasm, thereby inhibiting the initiation of replication. plos.orgnih.gov The antiviral action of apilimod is mediated through its inhibition of PIKfyve, as overexpression of PIKfyve can counteract the inhibitory effects of the drug. plos.org

Interactive Table: Effect of PIKfyve Inhibitors on Filovirus Infection Models

Compound Virus Cell Lines/Model Key Findings Reference(s)
Apilimod Ebola Virus (EBOV) Huh 7, Vero E6, primary human macrophages Blocks infection with an IC50 of 10 nM in macrophages. plos.orgnih.gov
Apilimod Marburg Virus (MARV) Huh 7, Vero E6, primary human macrophages Blocks infection. plos.orgnih.gov
Apilimod EBOV HEK 293T/17 cells Inhibits EBOV glycoprotein (B1211001) (GP)-mediated entry in a PIKfyve-dependent manner. plos.org

Impairment of Coronavirus Infection (e.g., SARS-CoV-2)

The essential role of PIKfyve in endosomal trafficking also makes it a target for inhibiting the entry of coronaviruses, including SARS-CoV-2, the causative agent of COVID-19. pnas.orgnih.gov The PIKfyve inhibitor apilimod has demonstrated potent antiviral activity against SARS-CoV-2 in various in vitro models. pnas.orgresearchgate.net It has been shown to block the infection of chimeric vesicular stomatitis virus (VSV) bearing the SARS-CoV-2 spike protein, as well as authentic SARS-CoV-2 virus, with IC50 values in the nanomolar range. pnas.org

The mechanism of action of PIKfyve inhibitors against coronaviruses involves the disruption of viral entry by preventing the release of the viral contents from endosomes. pnas.orgnih.gov By inhibiting PIKfyve, compounds like apilimod and vacuolin-1 cause the distension of endosomal compartments, which interferes with the normal trafficking and fusion process required for viral entry. pnas.org This effect appears to be broad-spectrum against coronaviruses, as PIKfyve inhibitors have also shown the ability to restrict the replication of the endemic human coronavirus HCoV-OC43. researchgate.net

The combination of a PIKfyve inhibitor (apilimod dimesylate) with a TMPRSS2 protease inhibitor (nafamostat mesylate) has been shown to synergistically prevent SARS-CoV-2 entry and infection in cell culture.

Interactive Table: Effect of PIKfyve Inhibitors on Coronavirus Infection Models

Compound Virus Cell Lines/Model Key Findings Reference(s)
Apilimod SARS-CoV-2 MA104 cells, VeroE6, A549/hACE2 cells Potent inhibition of infection with an IC50 of ~50 nM for chimeric VSV-SARS-CoV-2 and ~10 nM for authentic SARS-CoV-2. pnas.orgresearchgate.net
Vacuolin-1 SARS-CoV-2 MA104 cells Inhibits infection by chimeric VSV-SARS-CoV-2. pnas.org
Apilimod, WX8, NDF hCoV-OC43 Human umbilical vein endothelial cells (HUVECs) Restricted viral replication. researchgate.net
Apilimod dimesylate + Nafamostat mesylate SARS-CoV-2 Cultured cells Synergistically prevent viral entry and infection.

Broad Antiviral Effects Against RNA Viruses

Research has highlighted that inhibiting PIKfyve can produce broad antiviral effects, particularly against a range of RNA viruses. asm.orgnih.govresearchgate.net This is largely attributed to the essential role of the endocytic pathway, which many viruses exploit for entry into host cells. asm.org PIKfyve inhibitors have been shown to be effective against several respiratory viruses. For instance, in in vitro studies, these inhibitors potently blocked the cytopathic effects induced by various influenza strains, including H1N1, H3N2, H5N1, and Influenza B. asm.orgmdpi.com The antiviral activity of PIKfyve inhibitors extends to other significant RNA viruses such as enterovirus, coxsackievirus B3, poliovirus, Zika virus, and vesicular stomatitis virus. asm.orgnih.govresearchgate.net Furthermore, studies have demonstrated that inhibiting PIKfyve can impede infection by Hepatitis E virus (HEV) in a dose-dependent manner in laboratory settings. postersessiononline.eu The antiviral properties of these inhibitors have also been noted against highly pathogenic viruses like Ebola virus and SARS-CoV-2. asm.orgpnas.org A small molecule inhibitor, RMC-113, which targets both PIKfyve and another lipid kinase, PIP4K2C, has shown potent suppression of multiple RNA viruses, including SARS-CoV-2 in human lung organoids. This broad-spectrum activity suggests that targeting a host factor like PIKfyve is a promising strategy for developing antiviral therapies. researchgate.net

Table 1: Antiviral Spectrum of PIKfyve Inhibitors in Preclinical Models This table is interactive. You can sort and filter the data.

Virus Family Specific Virus Model System Observed Effect Reference(s)
Orthomyxoviridae Influenza A (H1N1, H3N2, H5N1), Influenza B In vitro (MDCK cells) Inhibition of cytopathic effect asm.orgmdpi.com
Picornaviridae Enterovirus 71 (EV71) In vitro, In vivo Suppression of viral replication and inflammation nih.govresearchgate.net
Picornaviridae Coxsackievirus B3 (CVB3) In vitro Repression of viral replication asm.orgnih.govresearchgate.net
Picornaviridae Poliovirus 1 (PV1) In vitro Repression of viral replication asm.orgnih.govresearchgate.net
Picornaviridae Echovirus 11 (E11) In vitro Repression of viral replication nih.govresearchgate.net
Flaviviridae Zika Virus (ZIKV) In vitro Repression of viral replication asm.orgnih.govresearchgate.net
Rhabdoviridae Vesicular Stomatitis Virus (VSV) In vitro Repression of viral replication asm.orgnih.govresearchgate.net
Filoviridae Ebola Virus (EBOV) In vitro Inhibition of viral entry and infection asm.orgpnas.orgplos.org
Coronaviridae SARS-CoV-2 In vitro Inhibition of viral entry and replication asm.orgpnas.orgnih.gov
Hepeviridae Hepatitis E Virus (HEV) In vitro, In vivo (rat model) Dose-dependent impediment of infection postersessiononline.eu

Disruption of Viral Trafficking to Endolysosomal Compartments

A primary mechanism behind the antiviral action of PIKfyve inhibitors is the disruption of viral trafficking within the endolysosomal system. postersessiononline.euresearchgate.net Many viruses, after being internalized by the cell through endocytosis, must navigate through early and late endosomes to eventually fuse with the host cell membrane and release their genetic material into the cytoplasm. pnas.org PIKfyve is a critical regulator of this endosomal maturation process. researchgate.net

Inhibition of PIKfyve leads to a characteristic cellular phenotype of enlarged endosomes and cytoplasmic vacuolation. plos.orgnih.gov This occurs because the normal fission and maturation of these compartments are impaired. nih.govnih.gov For viruses that rely on this pathway, such as Ebola virus and SARS-CoV-2, this disruption is a significant barrier to infection. pnas.org Studies have shown that treatment with a PIKfyve inhibitor blocks the trafficking of Ebola virus particles to the specific endolysosomal compartments where fusion is meant to occur. plos.org Instead, the viral particles become trapped within early endosomes. plos.org This sequestration within dysfunctional endosomes effectively prevents the virus from reaching the cytoplasm and initiating replication. mdpi.comresearchgate.net This mechanism of action, which targets a fundamental host cell process, is a key reason for the broad-spectrum potential of these inhibitors. researchgate.net

Interference with ESCRT Pathway Function in Viral Replication

The Endosomal Sorting Complexes Required for Transport (ESCRT) pathway is a crucial piece of cellular machinery that viruses, both enveloped and non-enveloped, often hijack for their replication and budding processes. nih.govnih.govresearchgate.net Research indicates that PIKfyve inhibition can interfere with this pathway, thereby suppressing viral replication. nih.govresearchgate.netresearchgate.net While PIKfyve is not a direct component of the ESCRT machinery, its activity is essential for the proper functioning of endosomal transport, which is closely linked to ESCRT functions. nih.gov

Studies using the PIKfyve inhibitor YM201636 have shown that blocking PIKfyve kinase activity can significantly suppress the replication of non-enveloped RNA viruses like Enterovirus 71 (EV71). nih.govresearchgate.net The mechanism involves the disruption of the ESCRT pathway and endosomal transport, which in turn affects the formation of the viral replication complex in subcellular compartments. nih.govresearchgate.net This interference not only represses intracellular RNA virus replication but also mitigates virus-induced inflammatory responses. nih.govresearchgate.net The findings highlight a novel mechanism where the modulation of the PIKfyve-ESCRT axis can serve as a therapeutic strategy against RNA virus infections. nih.govresearchgate.net

Lysosomal Storage Disorder Models

PIKfyve inhibitors are also being investigated for their potential in treating lysosomal storage disorders (LSDs). nih.govgoogle.com These are a group of genetic diseases characterized by the accumulation of undigested macromolecules within lysosomes, leading to cellular dysfunction. pnas.orgresearchgate.net The rationale for using PIKfyve inhibitors in this context is based on their ability to modulate lysosomal function and biogenesis. google.compnas.org

Restoration of Deficient Lysosomal Hydrolase Activity

In several cellular models of LSDs, treatment with PIKfyve modulators has been shown to improve the function of deficient lysosomal hydrolases. pnas.org For instance, in fibroblast models of Gaucher's disease, which is caused by mutations in the glucocerebrosidase (GCase) enzyme, PIKfyve inhibitors increased mutant GCase activity. pnas.orgpnas.org This effect is thought to be mediated through the activation of MiT/TFE transcription factors, which promote the expression of lysosomal genes. pnas.org

This strategy has shown promise in models of several other LSDs as well. In fibroblast models of Fabry disease, Pompe disease, mucopolysaccharidosis IV, and α-mannosidosis, treatment with PIKfyve modulators led to increased activity of the respective mutant enzymes. pnas.org Furthermore, combining a PIKfyve modulator with an inhibitor of the integrated stress response (ISR) can further enhance the activity of these deficient hydrolases. pnas.orgpnas.org

Table 2: Effect of PIKfyve Modulators on Lysosomal Hydrolase Activity in LSD Models This table is interactive. You can sort and filter the data.

Lysosomal Storage Disorder Deficient Enzyme Cellular Model Effect of PIKfyve Modulator Reference(s)
Gaucher's Disease Glucocerebrosidase (GCase) Patient-derived fibroblasts Increased mutant enzyme function pnas.orgpnas.org
Fabry Disease α-galactosidase A Fibroblasts Increased mutant enzyme activity pnas.org
Pompe Disease Acid alpha-glucosidase Fibroblasts Increased mutant enzyme activity pnas.org
Mucopolysaccharidosis IV N-acetylgalactosamine-6-sulfatase Fibroblasts Increased mutant enzyme activity pnas.org
α-Mannosidosis α-mannosidase Fibroblasts Increased mutant enzyme activity pnas.org
Wolman's Disease Acid Lipase (LIPA) WT fibroblasts (as a model) Increased LIPA activity pnas.org

Amelioration of Lysosomal Dysfunction Phenotypes

Beyond restoring enzyme activity, PIKfyve inhibition can ameliorate the broader cellular phenotypes associated with lysosomal dysfunction. The most prominent effect of PIKfyve inhibition is the enlargement of lysosomes and the formation of large cytoplasmic vacuoles. nih.gov This is attributed to impaired lysosomal fission and homeostasis. nih.gov In preclinical models, such as PIKfyve-deficient zebrafish embryos, this leads to enlarged macrophages with giant vacuoles, a phenotype reminiscent of lysosomal storage disorders. nih.gov

Interestingly, the negative consequences of this vacuolization can be mitigated. For example, treatment with mTOR inhibitors has been shown to reverse these abnormalities and extend the lifespan of mutant zebrafish larvae. nih.gov This suggests that PIKfyve activity is linked to the regulation of the mTOR signaling pathway, which is a central regulator of cell metabolism and growth. nih.gov By modulating these interconnected pathways, PIKfyve inhibitors may help to alleviate the cellular stress caused by lysosomal storage. nih.gov

Immunological and Inflammatory Process Models

The role of PIKfyve in the immune system is complex, with studies suggesting it can both promote and suppress inflammatory responses depending on the context. researchgate.net PIKfyve has been implicated in the regulation of toll-like receptor (TLR) pathways and the production of proinflammatory cytokines, making it a target of interest for autoimmune and inflammatory diseases. nih.gov

In models of T-cell-mediated autoimmunity, PIKfyve appears to play a pro-inflammatory role. It is required for the differentiation of T helper 17 (Th17) cells, a key driver of autoimmune diseases like multiple sclerosis. rupress.org Chemical inhibition of PIKfyve reduces Th17 differentiation and lessens disease severity in a mouse model of multiple sclerosis. rupress.org The mechanism involves the activation of kinases like mTORC1 and transcription factors such as STAT3, which are essential for the Th17 program. rupress.org

Conversely, in the context of cancer immunotherapy, inhibiting PIKfyve has been shown to enhance anti-tumor immunity. nih.gov In dendritic cells (DCs), which are crucial for initiating T-cell responses against tumors, PIKfyve activity appears to be suppressive. nih.gov Genetic or pharmacological ablation of PIKfyve in DCs enhances their function, leading to restrained tumor growth and improved efficacy of immune checkpoint blockade therapy in mouse models. nih.gov This suggests that PIKfyve negatively controls DC function, and its inhibition could be a promising strategy for cancer immunotherapy. nih.gov

Modulation of T-cell Differentiation (e.g., Th17 cells)

The differentiation of naive CD4+ T-cells into specific effector lineages is a cornerstone of the adaptive immune response. One such lineage, T helper 17 (Th17) cells, is crucial for host defense against certain pathogens but is also implicated in the pathology of numerous autoimmune diseases. rupress.orgnih.gov Preclinical studies have identified PIKfyve as an essential regulator of Th17 differentiation. rupress.orgnih.gov

During Th17 differentiation, PIKfyve itself is phosphorylated and activated. rupress.org Its activity is required to regulate kinase and transcription factor networks that program the Th17 lineage. rupress.orgnih.gov Specifically, PIKfyve-generated PtdIns(3,5)P2 has been shown to directly stimulate the kinase activity of mTORC1, a complex known to promote cell division and differentiation pathways. rupress.orgnih.gov Furthermore, PIKfyve activity is necessary for the phosphorylation of STAT3, a key transcription factor required for Th17 differentiation. rupress.orgnih.gov

Inhibition of PIKfyve, either through chemical inhibitors like apilimod or via genetic deletion in CD4+ T-cells, has been demonstrated to reduce Th17 differentiation both in vitro and in vivo. rupress.org In a murine model of multiple sclerosis, the experimental autoimmune encephalomyelitis (EAE) model, treatment with apilimod significantly attenuated disease severity. rupress.org This therapeutic effect was associated with reduced Th17 differentiation in the draining lymph nodes of the treated animals. rupress.org These findings highlight PIKfyve as a potential therapeutic target for Th17-driven autoimmune disorders. rupress.orgnih.gov

Table 1: Impact of PIKfyve Inhibition on Th17 Cell Differentiation

Experimental ApproachKey FindingMechanism ImplicatedPreclinical ModelReference
Chemical Inhibition (Apilimod)Reduced Th17 differentiation.Inhibition of mTORC1 and STAT3 phosphorylation.In vitro murine CD4+ T-cells; In vivo EAE mouse model. rupress.orgnih.gov
Conditional Genetic Deletion of PIKfyve in CD4+ T-cellsReduced Th17 differentiation and ameliorated neuroinflammation.Disruption of kinase and transcription factor networks essential for Th17 programming.EAE mouse model. rupress.org
Phosphoproteomic ScreenPIKFYVE is phosphorylated and activated during Th17 differentiation.Activation requires signaling through TCR, CD28, TGFβ, and IL-6 receptors.Murine CD4+ T-cells. rupress.org

Impact on Dendritic Cell Function and T-cell Immunity

Dendritic cells (DCs) are potent antigen-presenting cells that are critical for initiating and shaping T-cell mediated immunity. nih.gov Research indicates that PIKfyve acts as a negative regulator of DC function. nih.govnih.gov Consequently, inhibiting PIKfyve can enhance DC-mediated immune responses, particularly in the context of cancer. nih.govumich.edu

Studies using both genetic ablation and pharmacological inhibition with apilimod have shown that loss of PIKfyve function enhances the maturation and function of DCs. nih.govumich.edu This enhancement is mediated, at least in part, through the preferential activation of the non-canonical NF-κB signaling pathway. nih.govnih.govresearchgate.net In preclinical tumor models, the inhibition of PIKfyve in DCs led to several beneficial outcomes: it slowed tumor growth, boosted DC-dependent T-cell immunity, and increased the effectiveness of immune checkpoint blockade (ICB) therapy. nih.govnih.govresearchgate.net

Specifically, in a B16F10-OVA tumor model, the loss of PIKfyve in DCs resulted in higher surface expression of the antigen-presenting molecule H2-kb-SIINFEKL on DCs within tumor-draining lymph nodes. researchgate.net This improved antigen presentation led to an increase in the percentage of tumor-specific (SIINFEKL tetramer+) CD8+ T-cells within the tumors. researchgate.net These findings demonstrate that PIKfyve inhibition can overcome immune suppression in the tumor microenvironment by directly targeting and activating DCs, thereby improving the priming of anti-tumor T-cells. nih.govresearchgate.net This suggests a promising strategy for cancer immunotherapy, potentially in combination with vaccines or ICB. nih.govnih.gov

Table 2: Effects of PIKfyve Inhibition on Dendritic Cells and Anti-Tumor Immunity

Experimental ApproachEffect on Dendritic Cells (DCs)Impact on T-cell ResponseOverall Outcome in Tumor ModelsReference
Genetic Deletion of PIKfyve in DCsEnhanced DC maturation and function; Increased antigen presentation (H2-kb-SIINFEKL).Enhanced priming of antigen-specific CD8+ T-cells.Restrained tumor growth; Potentiated ICB efficacy. nih.govresearchgate.net
Pharmacological Inhibition (Apilimod)Enhanced DC function.Enhanced DC-dependent T-cell immunity.Slowed tumor growth; Reduced tumor progression when combined with a vaccine adjuvant. nih.govnih.gov
Mechanism InvestigationActivation of the non-canonical NF-κB pathway.Not directly specified.Provides rationale for using PIKfyve inhibitors in cancers with high PIKfyve expression in DCs. nih.govnih.govresearchgate.net

Effects on Macrophage Lysosomal Homeostasis

Macrophages are essential phagocytic cells of the innate immune system that rely on the potent degradative capacity of their lysosomes to maintain tissue homeostasis and defend against pathogens. researchgate.netnih.gov PIKfyve is an essential regulator of lysosomal structure, biogenesis, and function in these cells. nih.govashpublications.org

Genetic deletion of PIKfyve in myeloid cells or its acute inhibition with compounds like apilimod results in profound disruption of lysosomal homeostasis in macrophages. researchgate.net The most prominent cellular phenotype is the formation of large cytoplasmic vacuoles, which are identified as enlarged late endosomes and lysosomes expressing the marker LAMP1. researchgate.net This vacuolation is believed to result from impaired lysosomal fission processes. researchgate.netnih.gov

Despite their enlargement and the maintenance of an acidic internal pH, these lysosomes exhibit significantly impaired proteolytic function. ashpublications.orgresearchgate.net Studies using DQ-BSA, a substrate that becomes fluorescent upon proteolytic degradation, showed a marked reduction in its cleavage within the lysosomes of PIKfyve-deficient macrophages. researchgate.net Furthermore, PIKfyve deficiency leads to an increase in the cellular levels of lysosomal proteins, such as Procathepsin D, which is an unprocessed form of Cathepsin D. This accumulation appears to stem from impaired degradation rather than increased gene transcription, as the activation of the master lysosomal transcription factor TFEB is not enhanced. researchgate.netnih.gov In mouse models, the specific ablation of PIKfyve in myeloid cells leads to the diffuse tissue infiltration of these "foamy" macrophages and results in systemic inflammation. researchgate.netashpublications.org

Table 3: Consequences of PIKfyve Inhibition on Macrophage Lysosomes

PhenotypeDetailed ObservationUnderlying MechanismReference
Morphological ChangesAppearance of large cytoplasmic vacuoles; Enlarged LAMP1-positive late endosomes/lysosomes.Impaired lysosomal fission and homeostasis. researchgate.netnih.gov
Functional ImpairmentSignificantly reduced proteolytic degradation (e.g., of DQ-BSA).Degradative function is impaired despite normal lysosomal acidification. ashpublications.orgresearchgate.net
Protein HomeostasisIncreased cellular levels of lysosomal proteins (e.g., Procathepsin D).Attributed to impaired degradation of lysosomal proteins, not increased transcription. researchgate.netnih.gov
In Vivo ConsequencesMice with myeloid-specific PIKfyve deletion develop hepatosplenomegaly and systemic inflammation.Tissue infiltration by vacuolated ("foamy") macrophages. researchgate.netashpublications.org

Methodological Approaches in Anti Pikfyve Research

In Vitro Cellular Model Systems

In vitro models are fundamental for dissecting the cellular and molecular consequences of targeting PIKfyve. These systems range from established cancer cell lines to more complex stem cell-derived models and primary cells, each offering unique advantages for studying the role of this kinase in health and disease.

Mammalian cell lines are a cornerstone of Anti-PIKfyve research, particularly in oncology. The most striking and consistent phenotype observed upon pharmacological or genetic inhibition of PIKfyve in these cells is the formation of large cytoplasmic vacuoles, indicating a severe disruption of lysosomal homeostasis. mdpi.com

In prostate cancer research, cell lines such as DU145, PC3, VCaP, and LNCaP have been instrumental. acs.orgnih.govresearchgate.net Studies using these cells have shown that inhibiting PIKfyve can induce massive cytoplasmic vacuolization and block autophagic flux. acs.orgnih.gov For instance, the small molecule inhibitor ESK981 was identified as a direct and potent PIKfyve inhibitor that suppressed tumor cell growth. biocompare.comresearchgate.net Similarly, a novel PIKfyve-targeting PROTAC degrader, PIK5-12d, was shown to effectively suppress the proliferation of prostate cancer cells. acs.org Knockdown of the PIKFYVE gene using siRNA in DU145 and PC3 cells recapitulated the vacuolization morphology, confirming the specificity of the target. researchgate.net

In the context of B-cell non-Hodgkin's lymphoma (B-NHL) , PIKfyve inhibition has been identified as a key vulnerability. tandfonline.comlamtherapeutics.com The small molecule apilimod (B1663032) has been shown to be a potent and highly selective cytotoxic agent against B-NHL cells. tandfonline.comashpublications.org Research established that apilimod's mechanism of action is the disruption of lysosome homeostasis, leading to lysosomal swelling, impaired maturation of lysosomal enzymes, and incomplete clearance of autophagosomes. tandfonline.comashpublications.org Genome-wide CRISPR knockout screens in B-NHL cell lines identified lysosomal genes like TFEB and CLCN7 as critical determinants of sensitivity to apilimod. tandfonline.com

For hepatocellular carcinoma (HCC) , cell lines such as HepG2 and Huh-7 have been used to study the effects of PIKfyve inhibitors. researchgate.netnih.gov The inhibitor YM201636 was found to suppress the growth of liver cancer cells by inducing autophagy. researchgate.net Another compound, Akebia saponin (B1150181) E (ASE), was identified as a novel PIKfyve inhibitor that induces lysosome-associated cytoplasmic vacuolation and inhibits the proliferation of HCC cells. nih.gov

Table 1: Effects of this compound Compounds in Mammalian Cancer Cell Lines

Cell Line Type Cell Line Examples Compound(s) Key Research Findings Citations
Prostate Cancer DU145, PC3, VCaP, LNCaP ESK981, PIK5-12d, siPIKFYVE Inhibition or degradation of PIKfyve induces cytoplasmic vacuolization, blocks autophagic flux, and suppresses cell proliferation. acs.orgresearchgate.netbiocompare.comresearchgate.net
B-cell non-Hodgkin's Lymphoma (B-NHL) Various B-NHL lines Apilimod Induces selective cytotoxicity via disruption of lysosome homeostasis, including lysosomal swelling and impaired autophagy. tandfonline.comlamtherapeutics.comashpublications.org
Hepatocellular Carcinoma (HCC) HepG2, Huh-7 YM201636, Akebia saponin E (ASE) Inhibits proliferation through mechanisms including induction of autophagy and severe cytoplasmic vacuolation. researchgate.netnih.gov

Induced pluripotent stem cell (iPSC) technology has revolutionized the study of neurodegenerative diseases by allowing researchers to generate patient-specific neurons in a dish. These models are particularly valuable in this compound research, as PIKfyve function is closely linked to neuronal health.

Research has shown that inhibiting PIKfyve can have beneficial effects in iPSC-derived motor neuron models of amyotrophic lateral sclerosis (ALS). nih.govmassivesci.com In motor neurons derived from patients with C9orf72 mutations, the PIKfyve inhibitor apilimod was found to ameliorate neurodegeneration. nih.govnih.gov Further studies demonstrated that reducing PIKfyve activity, either with apilimod or specific antisense oligonucleotides (ASOs), could improve the survival of iPSC-derived motor neurons from patients with diverse forms of ALS, including sporadic cases and those with TARDBP or FUS mutations. nih.gov The protective mechanism appears to involve the clearance of aggregation-prone proteins through a process involving exocytosis. nih.gov

Similarly, in iPSC-derived neuronal models of Parkinson's disease, PIKfyve inhibition has been shown to reduce the aggregation of α-synuclein. researchgate.net The inhibitor YM201636 was found to trigger a reduction in α-synuclein aggregates by promoting TFEB-mediated lysosomal biogenesis. In models of frontotemporal dementia (FTLD-tau), the PIKfyve inhibitor apilimod could rescue neuronal susceptibility to glutamate-induced excitotoxicity. frontiersin.org

Primary cell cultures offer a model system that closely mimics the in vivo state of cells. Primary human macrophages have been used to investigate the role of PIKfyve in the immune system and host defense. Inhibition of PIKfyve in macrophages hinders key steps of phagosome maturation, a critical process for clearing pathogens and cellular debris. nih.gov Specifically, PIKfyve antagonists were found to delay the acquisition of late endosomal and lysosomal proteins like LAMP1 and cathepsin D by the phagosome. nih.gov This results in a reduced degradative capacity of phagolysosomes. nih.gov

In the context of viral infections, the PIKfyve inhibitor apilimod has been shown to block the infection of primary human macrophages by Ebola and Marburg viruses, demonstrating notable potency in these primary cells. plos.org

Induced Pluripotent Stem Cell (iPSC)-Derived Neuronal Models

In Vivo Preclinical Animal Models

Animal models are indispensable for understanding the physiological roles of PIKfyve and the systemic consequences of its inhibition. Genetically engineered mice and zebrafish models have been pivotal in this area.

Genetically engineered mouse models have revealed that PIKfyve is essential for life. Global knockout of the Pikfyve gene results in embryonic lethality before the 32-64 cell stage, highlighting its critical role in early development. uniprot.orgnih.govoup.com Heterozygous mice with one functional Pikfyve allele are viable and develop normally. nih.gov

To circumvent embryonic lethality and study tissue-specific functions, researchers have developed conditional knockout mice using the Cre-loxP system. mdpi.com These models have demonstrated the essential roles of PIKfyve in numerous tissues: mdpi.com

Myeloid Cells: Myeloid-specific knockout of Pikfyve leads to the infiltration of tissues by foamy macrophages, hepatosplenomegaly, and systemic inflammation, underscoring PIKfyve's role in maintaining lysosomal homeostasis in macrophages. uniprot.org

Striated Muscle: Deletion in muscle tissue results in systemic glucose intolerance and insulin (B600854) resistance. uniprot.org

Melanocytes: Melanocyte-specific knockout causes graying of the coat due to abnormal melanosome maturation. uniprot.orgresearchgate.net

Cancer Models: In genetically engineered mouse models of pancreatic cancer, lacking Pikfyve or treating with inhibitors like apilimod and ESK981 led to reduced cancer growth. umich.eduaacrjournals.org Similarly, in prostate cancer models, knocking down Pikfyve inhibited tumor growth. biocompare.com In ALS mouse models (TDP-43 and C9ORF72), treatment with a Pikfyve-targeting ASO extended survival and reduced pathology. acurastem.com

Table 2: Phenotypes of Conditional Pikfyve Knockout in Mouse Models

Tissue-Specific Knockout Model System Key Phenotypes Citations
Global Cre-loxP global deletion Embryonic lethality before 32-64 cell stage. uniprot.orgnih.gov
Myeloid Cells LysM-Cre Diffuse tissue infiltration of foamy macrophages, hepatosplenomegaly, systemic inflammation. uniprot.org
Striated Muscle Muscle-specific Cre Systemic glucose intolerance and insulin resistance. uniprot.org
Melanocytes Melanocyte-specific Cre Greying of coat, abnormal melanosome maturation. uniprot.orgresearchgate.net
Pancreatic Cancer Genetically engineered mouse model (GEMM) Reduced tumor progression. umich.eduaacrjournals.orgumich.edu

Zebrafish (Danio rerio) have emerged as a powerful model for studying developmental processes and modeling human diseases due to their rapid external development and optical transparency. In this compound research, zebrafish models have provided crucial insights.

Disruption of the pikfyve gene in zebrafish mimics congenital cataract defects seen in human patients, characterized by aberrant vacuolation in lens cells. nih.govelifesciences.orgresearchgate.net These vacuoles were identified as an accumulation of amphisomes, which are positive for both Rab7 and Lc3 markers. nih.govelifesciences.org

Furthermore, pikfyve-deficient zebrafish embryos display enlarged macrophages filled with giant vacuoles, a phenotype reminiscent of lysosomal storage disorders. mdpi.comresearchgate.net These mutant embryos exhibit cellular death in the brain and succumb by 7 days post-fertilization. mdpi.com Research in this model has uncovered a link between PIKfyve and mTOR signaling, showing that inhibition of mTOR can partially reverse the vacuolation abnormalities and extend the lifespan of the mutant larvae. mdpi.com

Genetically Engineered Mouse Models (e.g., Conditional Knockouts)

Biochemical and Biophysical Assays

A variety of biochemical and biophysical assays are fundamental to the study of PIKfyve and the effects of its inhibitors.

To measure the enzymatic activity of PIKfyve and assess the potency of inhibitors, researchers utilize kinase activity assays. These assays typically involve incubating the purified PIKfyve enzyme with its substrate, phosphatidylinositol (PI) or phosphatidylinositol 3-phosphate (PI(3)P), and radiolabeled ATP ([γ-³²P]ATP). The amount of radioactive phosphate (B84403) incorporated into the lipid substrate is then quantified, providing a direct measure of kinase activity. The potency of an inhibitor is determined by its ability to reduce this phosphorylation.

Another common method is a luminescence-based assay that measures the amount of ADP produced during the kinase reaction. This is often a high-throughput method suitable for screening large libraries of potential inhibitors. For example, the ADP-Glo™ Kinase Assay is a commercially available kit that can be adapted for this purpose.

A table summarizing common PIKfyve kinase assay methods is presented below:

Assay Type Principle Detection Method Throughput
Radiometric Assay Measures the incorporation of ³²P from [γ-³²P]ATP into the lipid substrate. Scintillation counting or autoradiography. Low to medium.
Luminescence-Based Assay Measures the amount of ADP produced in the kinase reaction. Luminescence detection. High.

| Fluorescence Polarization Assay | Measures the change in polarization of a fluorescently labeled substrate upon phosphorylation. | Fluorescence polarization. | High. |

Given that PIKfyve is the primary enzyme responsible for synthesizing phosphatidylinositol 3,5-bisphosphate (PI(3,5)P₂) and is also involved in the production of phosphatidylinositol 5-phosphate (PI(5)P), quantifying the levels of these phosphoinositides is crucial. nih.gov

Methods for phosphoinositide profiling include:

High-Performance Liquid Chromatography (HPLC): This technique, often coupled with mass spectrometry (MS), allows for the separation and quantification of different phosphoinositide species from cell lysates.

Lipid-Binding Probes: Genetically encoded fluorescent biosensors that specifically bind to PI(3,5)P₂ or PI(5)P can be used to visualize and quantify the levels of these lipids in living cells. researchgate.net For instance, a probe consisting of two PI(3)P-binding FYVE domains can be used to study the intracellular localization of PI(3)P. researchgate.net Similarly, a PI(3,5)P₂ probe has been developed by fusing fluorescent proteins to the lipid-binding domain of TRPML1. researchgate.net

Enzyme-Linked Immunosorbent Assay (ELISA): Commercially available ELISA kits can be used to quantify the levels of specific phosphoinositides in cell extracts.

A summary of techniques for phosphoinositide quantification is provided below:

Technique Principle Application
HPLC-MS Separation and mass-based detection of lipid species. Absolute quantification of phosphoinositides in cell extracts.
Lipid-Binding Probes Fluorescently tagged proteins that bind specific phosphoinositides. Live-cell imaging and relative quantification of phosphoinositide pools.

| ELISA | Antibody-based detection of specific phosphoinositides. | Quantification of phosphoinositides in cell extracts. |

Immunoblotting, or Western blotting, is a widely used technique to analyze the expression levels of PIKfyve and other proteins in its signaling pathway. google.com This method involves separating proteins from cell lysates by size using gel electrophoresis, transferring them to a membrane, and then detecting specific proteins using antibodies.

For example, researchers can use immunoblotting to:

Confirm the knockdown or knockout of PIKfyve in genetically modified cells. google.com

Examine the expression levels of proteins involved in autophagy, such as LC3 and p62, in response to PIKfyve inhibition. google.comresearchgate.net

Analyze the phosphorylation status of downstream signaling proteins. researchgate.net

A table illustrating the application of immunoblotting in this compound research:

Target Protein Research Question Expected Outcome with PIKfyve Inhibition
PIKfyve Confirming PIKfyve knockdown/knockout. Decreased or absent PIKfyve band.
LC3-II Assessing autophagy flux. Accumulation of LC3-II. researchgate.net
p62/SQSTM1 Assessing autophagy flux. Accumulation of p62. google.com

| Phospho-Akt, Phospho-Erk1/2 | Investigating downstream signaling pathways. | Altered phosphorylation levels. researchgate.net |

PIKfyve inhibition is known to disrupt autophagy, a cellular process for degrading and recycling cellular components. nih.gov Autophagy flux assays are therefore critical for studying the effects of this compound compounds.

Commonly used autophagy flux assays include:

LC3 Conversion: During autophagy, the cytosolic protein LC3-I is converted to the membrane-bound form LC3-II. An increase in the LC3-II/LC3-I ratio, as determined by immunoblotting, is an indicator of autophagosome formation.

p62/SQSTM1 Accumulation: p62 is a protein that is selectively degraded by autophagy. An accumulation of p62, also measured by immunoblotting, indicates a blockage in autophagic degradation. google.com

Tandem Fluorescent LC3 (tf-LC3): This assay uses a fusion protein of LC3 with a pH-sensitive fluorescent protein (like GFP) and a pH-insensitive fluorescent protein (like RFP). This allows for the differentiation between autophagosomes (yellow fluorescence) and autolysosomes (red fluorescence), providing a measure of autophagic flux.

A summary of autophagy flux assays:

Assay Principle Measurement
LC3 Immunoblotting Detects the conversion of LC3-I to LC3-II. LC3-II/LC3-I ratio.
p62 Immunoblotting Measures the level of the autophagy substrate p62. p62 protein levels.

| Tandem Fluorescent LC3 | Differentiates between autophagosomes and autolysosomes based on pH. | Fluorescence microscopy. |

To evaluate the therapeutic potential of this compound compounds, researchers perform cell viability and proliferation assays in various disease models, particularly in cancer. nih.gov

These assays include:

MTT Assay: This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability. doi.org

CellTiter-Glo® Luminescent Cell Viability Assay: This assay measures the amount of ATP present, which is proportional to the number of viable cells. nih.govgoogle.com

Crystal Violet Staining: This assay stains the DNA of adherent cells, providing a measure of cell number.

Colony Formation Assay: This assay assesses the ability of single cells to grow into colonies, measuring long-term proliferative capacity.

A table of common cell viability and proliferation assays:

Assay Principle Measurement
MTT Assay Measures mitochondrial reductase activity. Absorbance.
CellTiter-Glo® Measures intracellular ATP levels. Luminescence.
Crystal Violet Staining Stains DNA of adherent cells. Absorbance.

| Colony Formation Assay | Measures the ability of cells to form colonies. | Colony count. |

Autophagy Flux Assays (e.g., LC3 conversion, p62 accumulation)

Advanced Imaging Techniques

Advanced imaging techniques are indispensable for visualizing the subcellular localization of PIKfyve and its products, as well as the dynamic cellular processes affected by its inhibition. nih.gov

These techniques include:

Live-Cell Imaging: Using fluorescently tagged proteins and lipid biosensors, researchers can track the dynamics of PIKfyve, phosphoinositides, and other cellular components in real-time in living cells. nih.gov

Confocal Microscopy: This technique provides high-resolution optical sections of fluorescently labeled cells, allowing for the detailed visualization of subcellular structures. endoconnect.eu

Super-Resolution Microscopy: Techniques like Stimulated Emission Depletion (STED) microscopy and Photoactivated Localization Microscopy (PALM) can overcome the diffraction limit of light, enabling the visualization of cellular structures at the nanoscale. nih.govheart.org

Total Internal Reflection Fluorescence (TIRF) Microscopy: This technique selectively excites fluorophores in a thin region near the coverslip, making it ideal for visualizing processes at the plasma membrane. nih.gov

A summary of advanced imaging techniques in this compound research:

Technique Application Key Advantage
Live-Cell Imaging Real-time tracking of proteins and lipids. Dynamic information.
Confocal Microscopy High-resolution imaging of subcellular structures. Optical sectioning.
Super-Resolution Microscopy Nanoscale imaging of cellular components. Overcomes diffraction limit.

| TIRF Microscopy | Imaging of processes at the plasma membrane. | High signal-to-noise ratio at the cell surface. |

Live-Cell Imaging of Endolysosomal Dynamics

Live-cell imaging is a cornerstone of PIKfyve research, enabling the real-time visualization of dynamic processes within the endolysosomal system upon inhibitor treatment. Techniques such as spinning disc confocal microscopy are employed to capture z-stacks at high temporal resolutions, allowing for the observation of endolysosome movement and changes in size. researchgate.net However, a notable challenge is phototoxicity, which can impair processes like apilimod-induced endo/lysosome swelling. researchgate.net To mitigate this, lower-energy methods like Sweptfield confocal microscopy are utilized, which permit the reconstruction of cells in high temporal resolution without inducing significant photodamage. researchgate.net These approaches have revealed that even enlarged endolysosomal vacuoles in PIKfyve-inhibited cells remain dynamic. researchgate.net

Live-cell imaging has been instrumental in demonstrating that inhibiting PIKfyve activity impairs the reformation of terminal lysosomes from endolysosomes. nih.gov It also allows for the tracking of internalized molecules, such as an antibody against the β1-integrin extracellular epitope, to study their recycling back to the cell surface, a process shown to be acutely affected by PIKfyve inhibition. elifesciences.org Furthermore, live imaging has been used to observe that photo-damage can prevent the coalescence of lysosomes that typically occurs during PIKfyve inhibition, leading to the hypothesis that reactive oxygen species (ROS) affect lysosome dynamics. nih.gov

Electron Microscopy for Organelle Morphology

Electron microscopy (EM) provides unparalleled resolution for examining the ultrastructural changes in organelles following the inhibition of PIKfyve. This technique has been pivotal in characterizing the morphological consequences of PIKfyve disruption.

A consistent finding across multiple studies is that inhibition of PIKfyve, for instance with compounds like apilimod or YM-201636, leads to the dramatic swelling and vacuolization of endocytic compartments. nih.govmolbiolcell.orguq.edu.au EM analysis of cells treated with the PIKfyve inhibitor apilimod revealed a significant increase in the size of multivesicular bodies (MVBs) and the number of intraluminal vesicles (ILVs) per MVB. nih.gov Similarly, expression of a kinase-defective PIKfyve mutant (PIKfyveK1831E) resulted in enlarged MVB-like structures with a reduced number of internal vesicles. molbiolcell.org

In the context of melanosome biogenesis, EM of skin biopsies from melanocyte-specific PIKfyve knockout mice showed that while some melanocytes appeared normal, a significant portion exhibited profound vacuolization with vesicles inside vacuoles, resembling multivesicular bodies, and contained very few melanosomes. plos.org Furthermore, electron tomography has provided detailed 3D insights, showing that PIKfyve activity is crucial for the extensive membrane remodeling required for the reformation of lysosomes from endolysosomes. nih.gov

Co-localization Studies using Immunofluorescence

Immunofluorescence is a widely used technique to determine the spatial relationship between PIKfyve and various subcellular markers, as well as to observe the redistribution of proteins upon PIKfyve inhibition. These co-localization studies are critical for understanding the specific trafficking pathways regulated by PIKfyve.

Researchers have used immunofluorescence to map the location of endogenous PIKfyve. By generating a CRISPR-Cas9-engineered cell line expressing 3xHA-tagged PIKfyve, it was found that PIKfyve partially co-localizes with early endosome markers (EEA1), late endosome markers (RAB7), recycling endosomes (RAB11), and lysosomal markers (LAMP1 and LAMP2). elifesciences.org The highest degree of co-localization was observed with VPS35, a component of the retromer complex. elifesciences.org

Inhibition of PIKfyve leads to the altered distribution of various proteins. For example, treatment with a PIKfyve inhibitor caused the dispersal of CI-M6PR and TGN-46, markers of the trans-Golgi network, which did not co-localize with the stable TGN marker golgin-245. nih.gov In studies of neuronal cells, inhibition of PIKfyve with YM-201636 resulted in a reduced co-localization between transferrin (Tf) and the lysosomal marker LAMP1, suggesting an alteration in trafficking pathways. uq.edu.au Furthermore, in melanocytes, PIKfyve inhibition led to the accumulation of MART-1 positive vesicles (a marker for early-stage melanosomes) and blocked the normal trafficking of TYRP1, a protein destined for mature melanosomes. plos.org

Fluorescent Probes for Lysosomal pH and Vacuolization Assessment

The assessment of lysosomal pH and the characteristic vacuolization induced by PIKfyve inhibitors are key readouts in functional studies. Various fluorescent probes are employed for this purpose.

To measure lysosomal pH, ratiometric imaging with pH-sensitive dyes is a common approach. nih.gov Studies using such methods have shown that contrary to some initial hypotheses, lysosomes in PIKfyve-inhibited mammalian cells retain an acidic pH of less than 5. nih.gov In fact, some research indicates that inhibition of PIKfyve with apilimod leads to a hyperacidification of lysosomes. elifesciences.org Fluorescent probes like pHLys Red, which exhibit high lysosomal specificity and sensitivity to pH changes, are valuable tools for accurately analyzing lysosomal pH in living cells. dojindo.com Other probes like LysoSensor dyes also allow for the investigation of the pH of acidic organelles. thermofisher.com

For assessing vacuolization, fluid-phase markers like dextran (B179266) conjugated to a fluorescent dye (e.g., Texas Red-dextran) are used to label the endocytic pathway. molbiolcell.org Inhibition of PIKfyve disrupts the normal perinuclear accumulation of this marker, leading to its presence in dispersed, enlarged vesicles. molbiolcell.org Lucifer yellow is another dye used to label lysosomes and observe their coalescence and fragmentation during PIKfyve inhibition and reactivation. plos.org

Genetic Perturbation Strategies

In addition to pharmacological inhibition, genetic strategies to reduce or eliminate PIKfyve expression are fundamental to validating the specificity of inhibitors and to uncovering the long-term consequences of PIKfyve loss.

siRNA-Mediated Gene Silencing

Small interfering RNA (siRNA) is a powerful tool for transiently knocking down the expression of specific genes. In the context of PIKfyve research, siRNA-mediated silencing has been used to corroborate the phenotypes observed with chemical inhibitors.

Researchers have designed multiple siRNA duplexes targeting different regions of the human PIKfyve mRNA to achieve varying levels of protein suppression. researchgate.net The efficiency of knockdown is typically verified by Western blotting. researchgate.net Studies have shown that siRNA-mediated depletion of PIKfyve in PC-3 cells leads to an increased secretion of exosomes, mirroring the effect of the inhibitor apilimod. nih.gov Similarly, PIKfyve knockdown has been shown to decrease cell migration, an effect that can be further validated by live-cell imaging. embopress.org The use of individual or combinations of siRNA duplexes allows for a graded reduction in PIKfyve levels, which can be correlated with the severity of the resulting phenotype, such as the formation of swollen cytoplasmic vacuoles. researchgate.net

Parameter Description Key Findings References
siRNA Targets Specific mRNA sequences of human PIKfyve.Multiple duplexes designed to target distinct regions of the PIKfyve mRNA. researchgate.net
Knockdown Efficiency Reduction in PIKfyve protein levels post-transfection.Varies depending on the siRNA duplex used; combinations can achieve over 80% reduction. researchgate.net
Phenotypic Readouts Cellular changes observed after PIKfyve knockdown.Increased exosome secretion, decreased cell migration, formation of cytoplasmic vacuoles. nih.govresearchgate.netembopress.org

CRISPR-Cas9 Loss-of-Function Screens and Gene Knockouts

The CRISPR-Cas9 system has revolutionized genetic research by enabling precise and permanent gene editing. In PIKfyve research, it is used for both large-scale loss-of-function screens and the generation of specific gene knockout cell lines and animal models.

CRISPR-Cas9 screens have been instrumental in identifying PIKfyve as a key regulator in various cellular contexts. For instance, a CRISPR-Cas9 loss-of-function screen in pancreatic ductal adenocarcinoma (PDAC) cell lines identified PIKFYVE as a gene whose loss significantly impairs cell proliferation. aacrjournals.org Another screen in B-cell lymphoma cells identified PIKfyve as a suppressor of obinutuzumab-induced cell death. nih.gov Metabolism-focused CRISPR screens have also highlighted the role of PIKfyve in metabolic homeostasis in PDAC. biorxiv.org

Beyond screens, CRISPR-Cas9 has been used to generate cell lines with a complete knockout of the PIKFYVE gene or to introduce specific tags. For example, a CRISPR-Cas9 engineered HEK293 cell line expressing endogenously tagged 3xHA-PIKfyve was created to study the protein's localization without overexpression artifacts. elifesciences.org Genetically engineered mouse models with a conditional deletion of Pikfyve have also been developed, providing in vivo evidence for its role in suppressing pancreatic cancer. biorxiv.org

CRISPR Application Cell/Model System Key Findings References
Loss-of-Function Screen Pancreatic Ductal Adenocarcinoma (PDAC) cellsLoss of PIKFYVE impairs proliferation and is a potential therapeutic target. aacrjournals.org
Loss-of-Function Screen B-cell Lymphoma cellsPIKfyve suppresses obinutuzumab-induced lysosomal membrane permeabilization and cell death. nih.gov
Metabolism-Focused Screen PDAC cellsPIKfyve inhibition creates a synthetic lethality with de novo lipid synthesis. biorxiv.org
Gene Knockout (Mouse Model) Pancreatic Cancer Mouse ModelPikfyve deletion increases survival and decreases disease burden. biorxiv.org
Endogenous Tagging HEK293 cellsEnabled precise localization of PIKfyve to various endosomal compartments. elifesciences.org

Overexpression of Dominant-Negative Mutants

A pivotal methodological approach to elucidating the cellular functions of PIKfyve has been the overexpression of dominant-negative mutants. This strategy involves introducing a genetically modified, inactive form of the enzyme into cells. This inactive kinase interferes with the function of the endogenous, wild-type PIKfyve, providing critical insights into its physiological roles.

The most widely utilized dominant-negative mutant is PIKfyveK1831E, a kinase-deficient point mutant. nih.gov Expression of this mutant has been instrumental in establishing PIKfyve's role in maintaining endomembrane homeostasis. physiology.org The dominant-negative effect of PIKfyveK1831E is believed to occur through the displacement of the endogenous PIKfyve protein from its ternary complex with Sac3 and ArPIKfyve. physiology.org For the mutant to exert its effect, its localization to late endocytic membranes is crucial; a mutant also lacking the FYVE domain (PIKfyveK1831EΔfyve) fails to induce the characteristic cellular changes. researchgate.net

The most striking and consistently reported consequence of overexpressing kinase-dead PIKfyve in various mitotic cell types, such as COS and HEK293 cells, is the progressive development of massive cytoplasmic vacuolation. nih.govphysiology.org Electron microscopy has identified these vacuoles as enlarged multivesicular body (MVB)-like structures that contain significantly fewer internal vesicles. nih.govmolbiolcell.org This phenotype can be rescued by the co-expression of high levels of wild-type PIKfyve (PIKfyveWT) or by microinjecting its product, PtdIns(3,5)P2, directly demonstrating the essential role of PIKfyve's enzymatic activity in this process. nih.govnih.gov

The overexpression of dominant-negative PIKfyve has also been used to probe its role in metabolic signaling. In 3T3-L1 adipocytes, expression of dominant-negative PIKfyve mutants was found to blunt insulin-stimulated GLUT4 translocation to the cell surface. nih.govoup.com Similarly, insulin-induced mitogenesis was markedly inhibited in HEK293 cells expressing the PIKfyveK1831E mutant. oup.com

Detailed Research Findings from Dominant-Negative Mutant Overexpression

The following table summarizes key findings from studies employing the overexpression of dominant-negative PIKfyve mutants in various cell models.

MutantCell Line(s)Key Research Findings / PhenotypeCitations
PIKfyveK1831E COS, HEK293Induces massive cytoplasmic vacuolation; vacuoles identified as enlarged MVBs with few internal vesicles. nih.govphysiology.org nih.govphysiology.org
PIKfyveK1831E HEK293Markedly impairs late fluid-phase endocytosis but does not affect procathepsin D sorting, transferrin recycling, or EGFR degradation. nih.govnih.govmolbiolcell.org nih.govnih.govmolbiolcell.org
PIKfyveK1831E COSAt early stages of expression (9-15h), causes enlargement of early endosome marker-positive vesicles before visible vacuolation. nih.gov nih.gov
PIKfyveK1831E 3T3-L1 adipocytesBlunts insulin-induced GLUT4 surface translocation. nih.govoup.com nih.govoup.com
PIKfyveK1831E HEK293Inhibits insulin-induced mitogenesis. oup.com oup.com
PIKfyveK1831E HeLaInhibits nuclear trafficking of Epidermal Growth Factor Receptor (EGFR). aacrjournals.org aacrjournals.org
PIKfyveΔK 3T3-L1 adipocytesProfoundly delays hormone-induced adipogenesis and strongly inhibits insulin-stimulated GLUT4 translocation. oup.com oup.com
PIKfyveK1877E Rat Pancreatic AciniSignificantly enhanced basal amylase secretion after 16 hours of expression. researchgate.net researchgate.net

Future Directions and Emerging Research Avenues for Anti Pikfyve Compounds

Elucidating Novel PIKfyve-Regulated Pathways

PIKfyve's primary role is the phosphorylation of phosphatidylinositol-3-phosphate (PI(3)P) to generate phosphatidylinositol-3,5-bisphosphate (PI(3,5)P2). nih.govmedchemexpress.com This seemingly simple action has profound effects on endosomal and lysosomal function, regulating membrane trafficking, autophagy, and signal transduction. nih.govpatsnap.comgenecards.orgmdpi.com Future research will likely uncover additional, nuanced roles for PIKfyve in cellular homeostasis.

Emerging evidence suggests that PIKfyve's influence extends beyond its canonical functions. For instance, studies have implicated PIKfyve in the regulation of major histocompatibility complex class I (MHC-I) surface expression, which has significant implications for cancer immunotherapy. Inhibition of PIKfyve has been shown to upregulate MHC-I on cancer cells, enhancing their recognition and killing by CD8+ T cells. Further investigation into the molecular mechanisms governing this phenomenon could reveal novel strategies to overcome immune evasion by tumors.

Moreover, the interplay between PIKfyve and other signaling pathways is an area ripe for exploration. Research has shown that PIKfyve activity is necessary for the proper functioning of the mTOR signaling pathway, a central regulator of cell growth and metabolism. mdpi.comrupress.orgnih.gov Specifically, PIKfyve is required for mTORC1 signaling and promotes the phosphorylation of STAT3, a key transcription factor in Th17 cell differentiation. rupress.orgresearchgate.net Delving deeper into these connections could unveil new therapeutic targets for autoimmune diseases and metabolic disorders. patsnap.comrupress.org

Development of Highly Selective and Potent Anti-PIKfyve Chemical Tools

The development of specific and powerful chemical probes is essential for accurately dissecting the cellular functions of PIKfyve and for advancing therapeutic strategies. While first-generation inhibitors like YM201636 and apilimod (B1663032) have been instrumental in initial studies, they possess certain limitations, including off-target effects and suboptimal pharmacokinetic properties. nih.govbioworld.comchemrxiv.orgacs.org

Recent efforts have focused on creating second-generation PIKfyve inhibitors with improved selectivity and in vivo stability. chemrxiv.orgacs.org For example, researchers have developed compounds with sub-nanomolar cellular potency and excellent kinome-wide selectivity, offering more precise tools for studying PIKfyve biology. chemrxiv.orgacs.orgresearchgate.net The development of PROTAC (Proteolysis Targeting Chimera) degraders for PIKfyve represents another innovative approach, offering the potential to not only inhibit but also eliminate the PIKfyve protein, which could lead to more sustained therapeutic effects. acs.org

The availability of a diverse chemical toolbox, including inhibitors with different scaffolds and selectivity profiles, will be crucial for validating PIKfyve as a therapeutic target across various disease models. acs.orgnih.gov

Investigation of PIKfyve Inhibition in Other Pathophysiological Contexts

While much of the initial research on this compound compounds has centered on cancer and neurodegenerative diseases, the ubiquitous nature of PIKfyve suggests its involvement in a broader spectrum of pathologies. nih.govpatsnap.comasbmb.org

Infectious Diseases: The endosomal and lysosomal pathways are often hijacked by pathogens for entry, replication, and egress. patsnap.com Consequently, PIKfyve inhibitors have shown promise as broad-spectrum antiviral agents. asm.org For instance, apilimod has been shown to impair the entry of SARS-CoV-2 and other RNA viruses into host cells. nih.govasm.org Further research is warranted to explore the efficacy of PIKfyve inhibition against a wider range of viral and bacterial pathogens. patsnap.com

Metabolic Disorders: PIKfyve's role in regulating cellular metabolism suggests its potential as a target for conditions like obesity and type 2 diabetes. patsnap.comembopress.org Early studies have indicated that PIKfyve inhibitors can improve glucose homeostasis and reduce adiposity in animal models. patsnap.comembopress.org Chronic inhibition of PIKfyve has been shown to attenuate obesity-related cardiometabolic issues by reducing mitochondrial oxidative stress. embopress.org

Autoimmune Diseases: The discovery that PIKfyve is essential for the differentiation of pro-inflammatory Th17 cells opens up new avenues for treating autoimmune disorders. rupress.org Chemical inhibition of PIKfyve has been shown to reduce Th17 differentiation and ameliorate disease in a mouse model of multiple sclerosis. rupress.org Although initial clinical trials of apilimod in Crohn's disease and rheumatoid arthritis were not successful, the growing understanding of PIKfyve's role in immunity may lead to more targeted therapeutic strategies. nih.govpnas.org

Understanding the Specificity and Off-Target Effects of Different this compound Modalities

A critical aspect of future research will be to meticulously characterize the specificity and potential off-target effects of various this compound compounds. While some inhibitors like apilimod are considered highly selective for PIKfyve, others may interact with additional kinases or cellular targets, which could contribute to both their therapeutic efficacy and potential toxicity. tandfonline.commdpi.comnih.gov

For example, the inhibitor YM201636, while potent against PIKfyve, can also inhibit other lipid kinases at higher concentrations. mdpi.com Similarly, some inhibitors have been found to have unexpected effects, such as the p38 MAPK inhibitors SB203580 and SB202190, which were discovered to also inhibit PIKfyve. biorxiv.org

Comprehensive profiling of inhibitors against a wide range of kinases and other potential targets is necessary to build a clear picture of their on- and off-target activities. acs.orgtandfonline.com This knowledge is crucial for interpreting experimental results accurately and for selecting the most appropriate chemical tools for specific research questions or therapeutic applications. The development of structurally distinct inhibitors with non-overlapping off-target profiles will be particularly valuable. chemrxiv.orgnih.gov

Exploration of Combinatorial Therapeutic Strategies Utilizing PIKfyve Inhibition

The complex and interconnected nature of cellular signaling pathways suggests that combination therapies may offer a more effective approach to treating many diseases. Inhibiting PIKfyve in conjunction with other targeted agents could lead to synergistic effects and overcome mechanisms of drug resistance.

Cancer: In oncology, combining PIKfyve inhibitors with immunotherapy is a particularly promising strategy. By increasing the surface expression of MHC-I on cancer cells, PIKfyve inhibition can enhance the efficacy of immune checkpoint blockade, adoptive cell therapy, and therapeutic vaccines. biorxiv.org Furthermore, combining PIKfyve inhibitors with drugs that target other pathways, such as the RAS-MAPK pathway in pancreatic cancer or p38MAPK in colorectal cancer, has shown synergistic anti-tumor activity in preclinical models. bioworld.comnih.govaacrjournals.orgnih.govresearchgate.net Research has also pointed to a synthetic lethal relationship between PIKfyve and lipid metabolism, suggesting that combining PIKfyve inhibitors with drugs targeting fatty acid or cholesterol biosynthesis could be effective. bioengineer.org

Lysosomal Storage Disorders: In the context of lysosomal storage disorders, combining PIKfyve modulation with an integrated stress response inhibitor has shown therapeutic potential. pnas.org Additionally, research suggests that mTOR inhibitors could be beneficial in treating lysosomal disorders that arise from PIKfyve deficiency. mdpi.comnih.gov

Q & A

Q. How can researchers confirm this compound antibody specificity in novel experimental systems?

  • Methodological Answer : Perform peptide competition assays (pre-incubate antibodies with immunogen peptides). Validate via CRISPR/Cas9-mediated PIKFyve knockout followed by Western blotting. Cross-validate with alternative antibodies targeting distinct epitopes (e.g., N-terminal vs. C-terminal) .

Q. What controls are essential for functional studies of PIKFyve inhibitors?

  • Methodological Answer : Include vehicle controls (DMSO) and positive controls (e.g., YM201636). Monitor off-target effects via kinome-wide profiling (Eurofins KinaseProfiler). Assess cellular viability (MTT assays) to distinguish kinase-specific effects from cytotoxicity .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.